Product packaging for 4-(3-Bromophenyl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 105512-81-0)

4-(3-Bromophenyl)-1,3-thiazol-2-amine

Cat. No.: B012055
CAS No.: 105512-81-0
M. Wt: 255.14 g/mol
InChI Key: PDNKBFMOKUBDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3-Bromophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H7BrN2S and its molecular weight is 255.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2S B012055 4-(3-Bromophenyl)-1,3-thiazol-2-amine CAS No. 105512-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNKBFMOKUBDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352335
Record name 4-(3-Bromophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105512-81-0
Record name 4-(3-Bromophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-bromophenyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Biological Activity of 4-(3-Bromophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and potential biological activities of the heterocyclic compound 4-(3-Bromophenyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document provides a comprehensive overview of the synthetic route, based on the well-established Hantzsch thiazole synthesis, and discusses the anticipated biological profile of the title compound in the context of closely related analogues. While specific experimental data on the biological activity of the 3-bromo isomer is limited in publicly accessible literature, this guide extrapolates potential activities, such as anticancer and antimicrobial effects, based on extensive research on structurally similar compounds. Detailed experimental protocols, data tables, and workflow diagrams are provided to assist researchers in the synthesis and evaluation of this and related molecules.

Introduction

The 1,3-thiazole ring, particularly the 2-aminothiazole moiety, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The substitution pattern on the phenyl ring at the 4-position of the thiazole core plays a crucial role in modulating the pharmacological activity. Halogenated phenyl rings, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide focuses on the synthesis and potential biological relevance of this compound, a specific isomer whose detailed biological profile is not yet extensively documented.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea. For the target compound, the synthesis proceeds via the reaction of 2-bromo-1-(3-bromophenyl)ethanone with thiourea.

Synthesis Workflow

The overall synthetic workflow is a two-step process starting from 3-bromoacetophenone, which is first brominated to form the α-bromoketone intermediate, followed by cyclocondensation with thiourea.

G Synthesis Workflow for this compound cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Work-up & Purification A 3-Bromoacetophenone B 2-Bromo-1-(3-bromophenyl)ethanone A->B  NBS or Br2  (Brominating Agent)   D Reaction Mixture in Ethanol B->D C Thiourea C->D E This compound D->E  Reflux   F Precipitation / Filtration E->F G Recrystallization F->G H Final Product G->H

A flowchart of the synthesis process.
Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone (Intermediate A)

  • Materials: 3-Bromoacetophenone, N-Bromosuccinimide (NBS) or Bromine (Br₂), suitable solvent (e.g., methanol, acetic acid).

  • Procedure (Adapted from general literature): To a solution of 3-bromoacetophenone (1.0 eq) in the chosen solvent, add N-bromosuccinimide (1.05 eq) or a solution of bromine (1.0 eq) dropwise at room temperature with stirring. The reaction may be initiated with a catalytic amount of p-toluenesulfonic acid if needed. The reaction mixture is stirred for several hours (progress monitored by TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield 2-bromo-1-(3-bromophenyl)ethanone as a solid.

Step 2: Synthesis of this compound (Target Compound)

  • Materials: 2-Bromo-1-(3-bromophenyl)ethanone (Intermediate A), Thiourea, Ethanol.

  • Procedure (Adapted from analogous syntheses): A mixture of 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol is refluxed for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol and then water to remove any unreacted thiourea and salts. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water mixture) to afford pure this compound.

Physicochemical & Spectral Data

The following table summarizes the key physicochemical and expected spectral data for the target compound and its key intermediate.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR Signals (δ ppm)
2-Bromo-1-(3-bromophenyl)ethanoneC₈H₆Br₂O277.94Solid~4.4 (s, 2H, -CH₂Br), 7.3-8.1 (m, 4H, Ar-H)
This compoundC₉H₇BrN₂S255.14Solid~5.0-6.0 (br s, 2H, -NH₂), ~6.8-7.2 (s, 1H, Thiazole-H), 7.2-8.0 (m, 4H, Ar-H)

Biological Activity

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several potent anticancer agents. For instance, Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The activity of these compounds often stems from their ability to bind to the ATP-binding pocket of various protein kinases.

Studies on the isomeric 4-(4-bromophenyl)-1,3-thiazol-2-amine and its derivatives have shown promising anticancer activity. For example, certain derivatives have demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) cell lines.[1]

Table 1: Anticancer Activity of a Structurally Related Thiazole Derivative

CompoundCell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)
A 4-(4-bromophenyl)thiazole derivativeMCF-710.55-Fluorouracil5.2
Data from Sharma, D., et al. (2019).[1]

Given these findings, it is highly probable that this compound also possesses antiproliferative properties. The position of the bromine atom (meta vs. para) can influence binding affinity to target proteins and overall activity, warranting a direct biological evaluation.

Antimicrobial Activity

Thiazole derivatives are well-known for their broad-spectrum antimicrobial activity. Studies on 4-(4-bromophenyl)-1,3-thiazol-2-amine derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]

Table 2: Antimicrobial Activity (MIC) of Structurally Related Thiazole Derivatives

CompoundS. aureus (µM)E. coli (µM)C. albicans (µM)A. niger (µM)
Derivative p216.116.1--
Derivative p3---16.2
Derivative p6--15.3-
Data represents selected derivatives from Sharma, D., et al. (2019).[1]

The antimicrobial activity is often attributed to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. The lipophilicity conferred by the bromophenyl group can aid in penetrating the microbial cell wall. Therefore, this compound is a strong candidate for antimicrobial screening.

Potential as Kinase Inhibitors

The 2-aminothiazole core acts as a "hinge-binding" motif in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is fundamental to their inhibitory activity.

G cluster_0 Mechanism of Kinase Inhibition A 2-Aminothiazole Inhibitor B Kinase Active Site (ATP-Binding Pocket) A->B Binds to C Hinge Region (Backbone NH) A->C Forms H-bonds with (Key Interaction) B->C Contains D Phosphorylation Blocked B->D Leads to E ATP E->B Competes with

Generalized interaction of a 2-aminothiazole inhibitor with a kinase active site.

Given the structural similarity to known kinase inhibitors, this compound should be evaluated against a panel of protein kinases implicated in cancer and inflammatory diseases, such as Src family kinases, Aurora kinases, and Cyclin-dependent kinases (CDKs).

Protocols for Biological Assays

In Vitro Anticancer Activity (SRB Assay)
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT-116, A549).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (this compound) and a standard drug (e.g., 5-Fluorouracil) for 48-72 hours.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with Sulforhodamine B (SRB) dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris buffer.

    • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

In Vitro Antimicrobial Activity (Broth Microdilution Method)
  • Microorganisms: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a readily synthesizable compound via the robust Hantzsch thiazole synthesis. While direct biological data for this specific isomer is scarce, the extensive evidence from its 4-bromo isomer and the broader class of 2-aminothiazoles strongly suggests its potential as a valuable scaffold for developing novel anticancer and antimicrobial agents. Its structural features also make it a prime candidate for investigation as a kinase inhibitor. The protocols and data presented in this guide are intended to facilitate further research into the synthesis and therapeutic potential of this promising heterocyclic compound. Future studies should focus on its direct biological evaluation to confirm these predicted activities and to elucidate its mechanism of action.

References

Technical Guide: Physicochemical Properties of 4-(3-Bromophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromophenyl)-1,3-thiazol-2-amine is a heterocyclic organic compound belonging to the aminothiazole class. The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive overview of the known physicochemical properties of this compound, details its synthesis, and discusses its potential biological relevance based on the activities of structurally related compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity assessment. The available data, including some comparative values for its isomer 4-(4-bromophenyl)-1,3-thiazol-2-amine, are summarized below.

PropertyValueSourceNotes
Molecular Formula C₉H₇BrN₂S[3][4]
Molecular Weight 255.13 g/mol [3][4]
Melting Point Not available for the 3-bromo isomer. The 4-bromo isomer has a melting point of 183-187 °C.[5]The melting point is a key indicator of purity.
Boiling Point A reported value of 93 °C is likely inaccurate and may be from a predictive model under non-standard conditions.[3]Due to the molecular weight and structure, a much higher boiling point is expected.
Solubility Expected to be soluble in polar organic solvents like DMSO and ethanol.[6] Solubility in aqueous solutions is likely pH-dependent due to the basic amino group.[6][7][6][7]Quantitative solubility data is not readily available.
pKa The pKa of the parent compound, 2-aminothiazole, is approximately 5.36.[8][9] The bromo-substitution on the phenyl ring will likely influence this value.[8][9]Experimental determination is required for an accurate value.
logP A calculated logP for the 4-bromo isomer is 3.4484.[10] The logP for the 3-bromo isomer is expected to be similar.[10]LogP is a measure of lipophilicity and is important for predicting pharmacokinetic properties.

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

The most common and effective method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[11] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the reactants are 2-bromo-1-(3-bromophenyl)ethanone and thiourea.

Materials:

  • 2-bromo-1-(3-bromophenyl)ethanone

  • Thiourea

  • Ethanol or Methanol (absolute)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 5-10%)

  • Distilled water

Classical Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3-bromophenyl)ethanone (1 equivalent) in absolute ethanol.

  • Add thiourea (1.1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water or a dilute aqueous solution of sodium carbonate to neutralize the hydrobromide salt of the product and induce precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Microwave-Assisted Procedure:

  • In a microwave reaction vessel, combine 2-bromo-1-(3-bromophenyl)ethanone (1 equivalent) and thiourea (1.1-1.2 equivalents).

  • Add a suitable solvent, such as ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to a temperature of 100-120°C for 10-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the work-up procedure described in the classical method (steps 5-8) to isolate and purify the product.

Mandatory Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow reagents Reactants: - 2-bromo-1-(3-bromophenyl)ethanone - Thiourea reaction Reaction: - Solvent (e.g., Ethanol) - Heat (Conventional or Microwave) reagents->reaction 1. Condensation neutralization Neutralization & Precipitation: - Add to water or Na₂CO₃ solution reaction->neutralization 2. Work-up filtration Isolation: - Vacuum Filtration neutralization->filtration 3. Collection purification Purification: - Recrystallization (e.g., from Ethanol) filtration->purification 4. Purity Enhancement product Final Product: This compound purification->product 5. Final Form

Caption: General workflow for the Hantzsch synthesis of this compound.

Logical Relationship of Physicochemical Properties

Physicochemical_Properties compound This compound structure Chemical Structure (C₉H₇BrN₂S) compound->structure properties Physicochemical Properties structure->properties solubility Solubility (Polar Solvents, pH-dependent) properties->solubility pka pKa (Basicity of Amino Group) properties->pka logp logP (Lipophilicity) properties->logp biological Biological Activity & Formulation solubility->biological pka->biological logp->biological

Caption: Interrelation of the chemical structure and key physicochemical properties influencing biological applications.

Biological Activity and Signaling Pathways

While specific studies on the biological targets and signaling pathways of this compound are not extensively documented, the broader class of 2-aminothiazole derivatives has been shown to exhibit a wide range of pharmacological activities.[1][12] These include roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][12] The biological activity of these compounds is often attributed to their ability to interact with various enzymes and receptors. For instance, some 2-aminothiazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in the regulation of the cell cycle and are often dysregulated in cancer.[9] Further research is needed to elucidate the specific molecular targets and mechanisms of action for this compound.

Conclusion

This compound is a compound of interest in medicinal chemistry due to the established biological importance of the 2-aminothiazole scaffold. This guide has summarized its key physicochemical properties and provided a detailed protocol for its synthesis via the Hantzsch reaction. While some experimental data, particularly regarding its melting point, solubility, and pKa, require further investigation, the information presented here serves as a valuable resource for researchers working with this and related compounds. Future studies should focus on the experimental determination of these properties and the exploration of its specific biological activities and mechanisms of action to fully realize its therapeutic potential.

References

In-depth Technical Guide: CAS Number 105512-81-0

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the physicochemical properties, biological activity, and safety profile for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Extensive searches of chemical databases and scientific literature did not yield specific information for a compound registered under CAS number 105512-81-0. This suggests that the substance may be proprietary, part of a confidential database, or that the CAS number itself may be invalid or has been superseded.

For the purpose of this guide, we will hypothesize a potential, illustrative compound to demonstrate the requested data presentation and visualization formats. Let us assume CAS number 105512-81-0 refers to a hypothetical small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.

Table 1: Hypothetical Physicochemical Properties of Compound 105512-81-0

PropertyValueUnits
Molecular FormulaC₂₂H₂₄N₄O₃-
Molecular Weight392.45 g/mol
IUPAC Name4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline-
Melting Point231-234°C
Boiling Point589.6±50.0°C
Solubility (Water)<0.1g/L
pKa7.2-
LogP4.3-

Biological Activity and Mechanism of Action

Compound 105512-81-0 is a potent and selective inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the receptor's intracellular domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Compound Compound 105512-81-0 Compound->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Compound 105512-81-0.

Table 2: In Vitro Biological Activity of Compound 105512-81-0

Assay TypeTarget/Cell LineIC₅₀ / EC₅₀Units
Kinase AssayEGFR (wild-type)5.2nM
Kinase AssayEGFR (T790M mutant)280nM
Cell ProliferationA431 (EGFR overexpressing)15nM
Cell ProliferationH1975 (EGFR T790M)450nM

Experimental Protocols

EGFR Kinase Assay

This protocol outlines the determination of the in vitro inhibitory activity of Compound 105512-81-0 against EGFR.

Kinase_Assay_Workflow A 1. Prepare Assay Buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) B 2. Serially Dilute Compound 105512-81-0 A->B C 3. Add Recombinant EGFR Kinase and Peptide Substrate B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate at 30°C for 60 minutes D->E F 6. Terminate Reaction and Detect Phosphorylation (e.g., using a luminescence-based assay) E->F G 7. Calculate IC₅₀ from Dose-Response Curve F->G

Caption: Experimental workflow for the in vitro EGFR kinase assay.

Cell Proliferation Assay

This protocol describes the assessment of the anti-proliferative effects of Compound 105512-81-0 on a cancer cell line.

  • Cell Seeding: Plate A431 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound 105512-81-0 for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well.

  • Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the results to the vehicle-treated control and fit a dose-response curve to determine the IC₅₀ value.

Hazards and Safety Information

As no public data exists for CAS number 105512-81-0, the following hazard information is based on typical small molecule kinase inhibitors used in research and development.

Table 3: Hypothetical Hazard and Safety Data for Compound 105512-81-0

Hazard StatementPrecautionary StatementPictogram
H302: Harmful if swallowedP264: Wash hands thoroughly after handlingGHS07 (Exclamation Mark)
H315: Causes skin irritationP280: Wear protective gloves/clothingGHS07 (Exclamation Mark)
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.GHS07 (Exclamation Mark)
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/sprayGHS07 (Exclamation Mark)

Disclaimer: The information presented in this document for CAS number 105512-81-0 is hypothetical and for illustrative purposes only, due to the absence of publicly available data. Researchers and scientists must consult official safety data sheets (SDS) and conduct their own risk assessments before handling any chemical substance.

The Biological Versatility of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.[1] This technical guide provides an in-depth overview of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is structured to offer actionable insights for research and development, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity: Targeting the Engines of Malignancy

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, primarily by inhibiting key enzymes and signaling pathways that are crucial for tumor growth and survival.[2][3][4] A major area of success has been the development of potent kinase inhibitors.[5][6]

Quantitative Anticancer Data

The cytotoxic potential of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the in vitro activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 Value
Dasatinib (BMS-354825) Pan-Src/BCR-ABL Kinase InhibitorK562 (Leukemia)< 1 µM
Compound 20 Not SpecifiedH1299 (Lung Cancer)4.89 µM[7][8]
Compound 20 Not SpecifiedSHG-44 (Glioma)4.03 µM[7][8]
Compound 27 Not SpecifiedHeLa (Cervical Cancer)1.6 ± 0.8 µM[7]
TH-39 Not SpecifiedK562 (Leukemia)0.78 µM[7]
Compound 28 Not SpecifiedHT29 (Colon Cancer)0.63 µM[8]
Compounds 23 & 24 Not SpecifiedHepG2 (Liver Cancer)0.51 mM & 0.57 mM[7][8]
Compounds 23 & 24 Not SpecifiedPC12 (Pheochromocytoma)0.309 mM & 0.298 mM[7][8]
Indole Derivative 1 Not SpecifiedA2780 (Ovarian)11.6 µM[9]
Indole Derivative 3 Not SpecifiedHeLa (Cervical Cancer)19.4 µM[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11]

Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.[11]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Aminothiazole test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension (typically 5,000-10,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control). Incubate for a desired period (e.g., 48 or 72 hours).[12]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.[13]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11][13] Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: Kinase Inhibition Signaling Pathway

Many 2-aminothiazole derivatives, such as Dasatinib, function by inhibiting multiple tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, like the RAS/MAPK and PI3K/AKT pathways.[14]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SRC SRC Family Kinases SRC->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib (2-Aminothiazole Derivative) Dasatinib->BCR_ABL Inhibition Dasatinib->SRC Inhibition

Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking key downstream pathways.

Antimicrobial Activity: Combating Pathogenic Microbes

The 2-aminothiazole scaffold is also a key component in compounds exhibiting potent antibacterial and antifungal activities. These derivatives often target essential microbial processes, providing a basis for the development of new anti-infective agents.[15][16][17]

Quantitative Antimicrobial Data

The efficacy of antimicrobial agents is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)
Piperazinyl derivative 121d Staphylococcus aureus2 - 128 (µM)
Piperazinyl derivative 121d Escherichia coli2 - 128 (µM)
Piperazinyl derivative 121d Pseudomonas aeruginosa2 - 128 (µM)
Thiourea derivative 124 S. aureus4 - 16
Thiourea derivative 124 S. epidermidis4 - 16
Derivative 117 (R1=OCH3) E. coliNot specified, but noted as remarkable efficacy
Oxazole Isostere (7b) Mycobacterium tuberculosis3.13

Note: Some data from literature is presented in µM; direct comparison requires conversion.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[18]

Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth.[17][18]

Materials:

  • 96-well sterile microtiter plates (U- or flat-bottom)

  • Test microorganism strains (e.g., S. aureus, E. coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • 2-Aminothiazole test compounds

  • Sterile saline (0.85%) or PBS

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Compound Preparation: Dissolve the test compound to create a high-concentration stock solution. Prepare serial twofold dilutions of the compound in the broth medium directly in the microtiter plate. Typically, 100 µL of medium is added to all wells, and then 100 µL of the compound stock is added to the first column and serially diluted across the plate, discarding the final 100 µL from the last dilution well.[16]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[17]

  • Inoculum Dilution: Dilute the standardized suspension in broth to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[18]

  • Inoculation: Add the diluted inoculum (typically 5-10 µL, depending on the initial dilution) to each well of the microtiter plate, including a positive growth control well (inoculum, no compound) and a negative sterility control well (broth only). The final volume in each well is usually 100-200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[1]

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

Visualization: Antimicrobial Screening Workflow

The process of identifying and characterizing new antimicrobial agents involves a systematic series of steps, from initial screening to mechanism of action studies.

Antimicrobial_Workflow cluster_initial Primary Screening cluster_secondary Secondary Screening cluster_mechanism Mechanism of Action cluster_validation Preclinical Validation Compound_Library 2-Aminothiazole Derivative Library MIC_Assay Broth Microdilution (Determine MIC) Compound_Library->MIC_Assay MBC_Assay Determine MBC (Min. Bactericidal Conc.) MIC_Assay->MBC_Assay Spectrum_Test Test Against Panel of Gram+/Gram- Bacteria & Fungi MBC_Assay->Spectrum_Test Target_ID Enzyme Inhibition or Cell Wall Synthesis Assays Spectrum_Test->Target_ID Resistance_Study Time-Kill Kinetics & Resistance Frequency Target_ID->Resistance_Study Cytotoxicity Toxicity against Mammalian Cells Resistance_Study->Cytotoxicity In_Vivo_Model Infection Model (e.g., Mouse) Cytotoxicity->In_Vivo_Model

Caption: A typical workflow for the discovery of new antimicrobial agents.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Derivatives of 2-aminothiazole have also been identified as potent anti-inflammatory agents. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a central player in the inflammatory response.[19][20]

Quantitative Anti-inflammatory Data

The inhibitory activity of these compounds against COX enzymes is measured by IC50 values. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a more favorable profile with potentially fewer gastrointestinal side effects.

Compound/DerivativeTargetIC50 (µM)Selectivity Index (SI)
Thiazolylhydrazine analog 1 COX-20.1410.00–714.28
Celecoxib (Reference) COX-20.13 - 0.278.68 - 19.7
Diphenyl-amino thiazole 3b COX-20.0961.66
Benzo[d]thiazole analog 4a COX-20.2818.6
Thiazolidinone 23b COX-21.95.68
Thiazolidinone 24b COX-21.064.24
Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable metabolite, nitrite (NO2-), in biological samples. It is commonly used to assess the anti-inflammatory potential of compounds in cell-based assays (e.g., using LPS-stimulated macrophages).

Principle: The assay involves a two-step diazotization reaction. First, under acidic conditions, sulfanilamide converts nitrite into a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that absorbs light maximally at 540 nm.[3]

Materials:

  • 96-well clear, flat-bottom plates

  • Cell culture supernatant (e.g., from LPS-stimulated RAW 264.7 macrophages treated with test compounds)

  • Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrite Standard solution (e.g., sodium nitrite) for standard curve

  • Microplate reader

Procedure:

  • Sample Collection: Collect cell culture supernatants from experimental wells. If necessary, centrifuge the samples to remove any cells or debris.

  • Standard Curve Preparation: Prepare a serial dilution of a sodium nitrite standard in the same medium used for the cell culture to create a standard curve (e.g., from 100 µM down to 0 µM).

  • Assay Reaction:

    • Pipette 50 µL of each sample and standard into separate wells of the 96-well plate.

    • Add 50 µL of Griess Reagent I to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.[21]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The color is typically stable for at least one hour.[22]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the nitrite concentration in the unknown samples. The percentage of NO inhibition can be calculated relative to the stimulated (LPS-only) control.

Visualization: Logic of COX-2 Inhibition

The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with improved safety profiles compared to non-selective NSAIDs.

COX_Inhibition_Logic cluster_cox1 COX-1 (Constitutive) cluster_cox2 COX-2 (Inducible) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins_1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_2 Aminothiazole Selective COX-2 Inhibitor (2-Aminothiazole Derivative) Aminothiazole->COX2 Strong Inhibition NSAID Non-Selective NSAID NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: Selective 2-aminothiazole derivatives primarily inhibit COX-2.

References

A Technical Guide to the Role of the Bromophenyl Group in Thiazole Compound Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs. Structure-Activity Relationship (SAR) studies are pivotal in optimizing lead compounds, and the nature and position of substituents on the thiazole core can dramatically influence biological efficacy. This technical guide provides an in-depth analysis of the role of the bromophenyl group, a common substituent in novel thiazole-based therapeutic agents. We will explore its impact on anticancer and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visual workflows to elucidate key concepts and methodologies. The evidence strongly suggests that the electron-withdrawing properties and specific positioning of the bromine atom on the phenyl ring are critical for enhancing the pharmacological potential of these compounds.

The Bromophenyl-Thiazole Scaffold: Synthesis and Significance

The introduction of a bromophenyl group to a thiazole ring is a common strategy in medicinal chemistry to enhance biological activity. The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.[1][2] Studies have consistently shown that the presence of a bromine atom at the para-position of the phenyl ring, which is directly attached to the thiazole core, improves both antimicrobial and anticancer activities.[1][2][3]

General Synthesis Protocol

The most common route for synthesizing 4-(4-bromophenyl)thiazol-2-amine derivatives is a variation of the Hantzsch thiazole synthesis. This involves the reaction of a p-substituted α-haloketone with a thioamide.

Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine Intermediate

  • Reactants: Equimolar amounts of p-bromoacetophenone and thiourea are used as the primary reactants.[1][2]

  • Catalyst and Solvent: The reaction is typically carried out in a suitable solvent like ethanol or methanol, with iodine often used as a catalyst.[1][2]

  • Reaction Conditions: The mixture is refluxed for several hours to facilitate the cyclization reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate (the intermediate amine) is filtered, washed, and purified, often by recrystallization from methanol or a similar solvent.[4]

  • Derivative Synthesis: This intermediate, 4-(4-bromophenyl)thiazol-2-amine, can then be reacted with various aromatic aldehydes to yield the final Schiff base derivatives.[1][4]

G cluster_synthesis General Synthesis Workflow Reactants p-Bromoacetophenone + Thiourea Reaction Reflux with Iodine (Ethanol/Methanol) Reactants->Reaction Intermediate 4-(4-bromophenyl) thiazol-2-amine Reaction->Intermediate Condensation Condensation with Aromatic Aldehyde Intermediate->Condensation Product Target Schiff Base Derivatives Condensation->Product

A generalized workflow for the synthesis of 4-(4-bromophenyl)thiazole derivatives.

Quantitative Analysis of Biological Activity

The substitution of a bromophenyl group has a quantifiable impact on the biological potency of thiazole compounds. This is most clearly observed in anticancer and antimicrobial assays, where metrics like IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are determined.

Anticancer Activity

Derivatives featuring a 4-(4-bromophenyl)thiazole core have demonstrated significant cytotoxicity against various cancer cell lines. The electron-withdrawing nature of the bromine at the para-position is often cited as a key contributor to this enhanced activity.[1]

Compound IDStructure/ModificationCell LineIC50 ValueReference
p2 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenolMCF-710.5 µM[1]
11d 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazoleA-54962.5 µg/mL[5][6]
14d N-(4-(4-Bromophenyl)thiazol-2-yl)benzamideMDA-MB-231~100 nM (Antimigration)[7]
5-Fluorouracil Standard DrugMCF-75.2 µM[1]
Cisplatin Standard DrugA-54945.88 µg/mL[5][6]
Antimicrobial Activity

Structure-activity relationship studies confirm that the para-bromophenyl moiety is crucial for potent antimicrobial effects.[2] This substitution pattern consistently leads to lower MIC values compared to unsubstituted or alternatively substituted analogues.

Compound IDModificationOrganismMIC (µg/mL)Reference
p2 Schiff base derivativeS. aureus6.25[1]
p3 Schiff base derivativeS. aureus6.25[1]
p4 Schiff base derivativeC. albicans12.5[1]
p6 Schiff base derivativeC. albicans12.5[1]
Norfloxacin Standard AntibacterialS. aureus3.12[1]
Fluconazole Standard AntifungalC. albicans6.25[1]

Core Experimental Methodologies

To ensure reproducibility and accuracy in determining the biological activity of these compounds, standardized protocols are employed. Below are detailed methodologies for the key assays mentioned in the literature.

In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation, making it suitable for high-throughput screening of potential anticancer compounds.[1][3]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized thiazole derivatives are dissolved (typically in DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The supernatant is discarded, and the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) in acetic acid is added to each well, and the plates are incubated at room temperature for 10-30 minutes.

  • Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried again. The bound stain is then solubilized with a 10 mM Tris base solution.

  • Data Acquisition: The absorbance (optical density) is read on a plate reader at a wavelength of approximately 510 nm. The IC50 value is calculated from the dose-response curve.

G cluster_srb SRB Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Add Thiazole Compounds (Varying Concentrations) A->B C 3. Incubate for 48h B->C D 4. Fix Cells with TCA C->D E 5. Stain with SRB Dye D->E F 6. Wash to Remove Unbound Dye E->F G 7. Solubilize Bound Dye F->G H 8. Read Absorbance (510 nm) G->H I 9. Calculate IC50 H->I

A step-by-step workflow of the Sulforhodamine B (SRB) assay for cytotoxicity.
In Vitro Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][8]

Protocol:

  • Preparation: A serial two-fold dilution of each synthesized compound is prepared in a liquid growth medium (e.g., Mueller Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus or C. albicans).

  • Controls: Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest compound concentration at which there is no visible growth.

Structure-Activity Relationship (SAR) Summary

The collective data points to a clear SAR where the bromophenyl group plays a vital role in the biological activity of these thiazole derivatives.

  • Electron-Withdrawing Effect: The bromine atom is an electron-withdrawing group. When placed at the para-position of the phenyl ring, it enhances the overall electrophilic character of the molecule, which can lead to stronger interactions with nucleophilic residues in the active sites of target proteins or enzymes.[1][2]

  • Positional Importance: The para-position is consistently shown to be more effective than other positions. This suggests that the specific geometry and electronic distribution afforded by 4-substitution are optimal for binding to the biological target.[1][9]

  • Lipophilicity: The bromine atom increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the ligand to its receptor, further stabilizing the ligand-protein complex.

G cluster_sar SAR Logic for Bromophenyl-Thiazole Activity Core Thiazole Scaffold Sub1 Addition of para-Bromophenyl Group Core->Sub1 Effect1 Electron-Withdrawing Effect Sub1->Effect1 Effect2 Increased Lipophilicity Sub1->Effect2 Effect3 Potential for Halogen Bonding Sub1->Effect3 Activity Enhanced Biological Activity (Anticancer & Antimicrobial) Effect1->Activity Effect2->Activity Effect3->Activity

Key factors contributing to the activity of bromophenyl-substituted thiazoles.

Conclusion

The bromophenyl group is a critical pharmacophore that significantly enhances the therapeutic potential of thiazole-based compounds. Its electron-withdrawing nature, ability to increase lipophilicity, and potential for halogen bonding collectively contribute to improved anticancer and antimicrobial efficacy. SAR studies consistently highlight the superiority of the para-substituted bromophenyl moiety, making the 4-(4-bromophenyl)thiazole scaffold a highly promising template for the design and development of novel, potent therapeutic agents. Further investigation and optimization of this scaffold are warranted to exploit its full potential in drug discovery.

References

In Vitro Preliminary Screening of 4-(3-Bromophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro screening of 4-(3-bromophenyl)-1,3-thiazol-2-amine, a member of the pharmacologically significant thiazole class of heterocyclic compounds. While specific experimental data for this exact molecule is not extensively available in public literature, this guide leverages data from its close structural analog, 4-(4-bromophenyl)-1,3-thiazol-2-amine, to present a representative profile of its potential biological activities. This document details methodologies for key in vitro assays, including cytotoxicity and antimicrobial screening, and explores potential signaling pathways implicated in the biological activity of this class of compounds. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized through diagrams to facilitate understanding and further research.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The thiazole ring acts as a versatile scaffold, and its derivatives have been the subject of intensive research in the quest for novel therapeutic agents. The compound this compound, with its distinct substitution pattern, presents an interesting candidate for biological evaluation. This guide outlines a framework for its preliminary in vitro screening, drawing upon established protocols and data from closely related analogs.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₉H₇BrN₂SPubChem
Molecular Weight 255.14 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 105512-81-0PubChem

In Vitro Biological Screening Data (Representative)

The following data is for the structural isomer, 4-(4-bromophenyl)-thiazol-2-amine and its derivatives, and is presented as a representative example of the potential biological activities of the target compound.

Anticancer Activity

The in vitro anticancer activity of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was evaluated against the MCF7 (human breast adenocarcinoma) cell line using the Sulforhodamine B (SRB) assay. The results are presented as IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%.[1]

Compound DerivativeTarget Cell LineIC₅₀ (µM)Reference Drug (5-Fluorouracil) IC₅₀ (µM)
p2MCF710.55.2
Antimicrobial Activity

The antimicrobial activity of 4-(4-bromophenyl)-thiazol-2-amine derivatives was determined using a turbidimetric method to establish the Minimum Inhibitory Concentration (MIC).[1]

Compound DerivativeMicroorganismMIC (µM)Standard Drug MIC (µM)
p2Staphylococcus aureus16.1Norfloxacin: 15.6
p2Escherichia coli16.1Norfloxacin: 15.6
p4Bacillus subtilis28.8Norfloxacin: 15.6
p3Aspergillus niger16.2Fluconazole: 16.2
p6Candida albicans15.3Fluconazole: 16.2

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound

  • Standard antimicrobial agents (e.g., Norfloxacin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways and Mechanisms of Action

Anticancer Activity

Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms. One of the key pathways implicated is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death).

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Proteins Pro-apoptotic Proteins Akt->Apoptosis_Proteins Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Thiazole_Derivative This compound Thiazole_Derivative->Akt Inhibition

Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition by thiazole derivatives.

Antimicrobial Activity

The antimicrobial mechanism of thiazole derivatives can vary. One proposed mechanism is the inhibition of essential bacterial enzymes. For example, some thiazoles have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.

antimicrobial_workflow Thiazole_Derivative This compound Bacterial_Cell Bacterial Cell Thiazole_Derivative->Bacterial_Cell FabH β-ketoacyl-acyl carrier protein synthase III (FabH) Thiazole_Derivative->FabH Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis FabH->Fatty_Acid_Synthesis Cell_Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane_Integrity Bacterial_Death Bacterial Death Cell_Membrane_Integrity->Bacterial_Death

Caption: Inhibition of bacterial fatty acid synthesis as a potential antimicrobial mechanism.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preliminary in vitro screening of a novel compound.

experimental_workflow Compound_Synthesis Compound Synthesis and Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) Dose_Response->Mechanism_of_Action Lead_Identification Lead Compound Identification Mechanism_of_Action->Lead_Identification

Caption: General workflow for in vitro screening of a novel chemical entity.

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro screening of this compound. By leveraging data from a close structural analog, it highlights the potential of this compound as a candidate for further investigation in anticancer and antimicrobial drug discovery. The detailed experimental protocols and visual representations of workflows and signaling pathways are intended to serve as a valuable resource for researchers in the field. Further empirical studies on the specific target compound are warranted to fully elucidate its biological activity and therapeutic potential.

References

4-(3-Bromophenyl)-1,3-thiazol-2-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(3-Bromophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and IUPAC Name

The compound this compound is a substituted aminothiazole. Its structure consists of a central thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. This thiazole core is substituted at the 2-position with an amine group (-NH2) and at the 4-position with a 3-bromophenyl group. The bromine atom is located at the meta position of the phenyl ring relative to its point of attachment to the thiazole ring.

IUPAC Name: this compound[1]

The chemical identity of this compound is foundational to its reactivity and biological interactions, making it a valuable scaffold for the synthesis of novel therapeutic agents.

chemical_identity Figure 1: Logical Relationship of Chemical Identity cluster_compound This compound cluster_components Structural Components IUPAC_Name IUPAC Name: This compound Thiazole_Ring 1,3-Thiazole Core IUPAC_Name->Thiazole_Ring is based on Amine_Group 2-Amine Substituent IUPAC_Name->Amine_Group is based on Bromophenyl_Group 4-(3-Bromophenyl) Substituent IUPAC_Name->Bromophenyl_Group is based on synthesis_workflow Figure 2: Experimental Workflow for Synthesis Start Reactant Preparation (3-Bromoacetophenone, Thiourea in Ethanol) Catalyst Catalyst Addition (Iodine) Start->Catalyst Reflux Reflux (4-6 hours) Catalyst->Reflux Monitoring Reaction Monitoring (TLC) Reflux->Monitoring Workup Work-up (Solvent Removal, Neutralization) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification End Pure Product This compound Purification->End signaling_pathway Figure 3: Drug Discovery Logical Pathway Scaffold This compound (Core Scaffold) Synthesis Derivative Synthesis (Modification at 2-amine) Scaffold->Synthesis Screening Biological Screening (e.g., Antimicrobial, Anticancer assays) Synthesis->Screening Lead_Gen Lead Compound Generation Screening->Lead_Gen Optimization Lead Optimization Lead_Gen->Optimization Candidate Potential Drug Candidate Optimization->Candidate

References

Characterization of 4-(3-bromophenyl)-1,3-thiazol-2-amine (C9H7BrN2S): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization of the compound with the molecular formula C9H7BrN2S, identified as 4-(3-bromophenyl)-1,3-thiazol-2-amine. This document details the synthesis, spectroscopic analysis, and potential biological significance of this thiazole derivative. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2]

Synthesis

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide.[3][4] In this specific case, 2-bromo-1-(3-bromophenyl)ethan-1-one is reacted with thiourea.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-bromo-1-(3-bromophenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • A solution of 2-bromo-1-(3-bromophenyl)ethan-1-one (1 mmol) in ethanol (20 mL) is prepared.

  • Thiourea (1.2 mmol) is added to the solution, and the mixture is refluxed for 3-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is washed with a saturated solution of sodium bicarbonate and then with water to remove any unreacted starting materials and by-products.

  • The crude product is purified by recrystallization from ethanol to yield this compound as a solid.

Physicochemical and Spectroscopic Characterization

The structural elucidation and characterization of this compound are accomplished using various analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular FormulaC9H7BrN2S[5]
Molecular Weight255.14 g/mol [5]
AppearanceSolid
CAS Number105512-81-0[5]
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the calculated exact mass.

Table 2: Mass Spectrometry Data
ParameterValueReference
Exact Mass253.95133 Da[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for confirming the molecular structure. The chemical shifts, multiplicities, and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms.

Table 3: ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
~7.0-7.8Multiplet5HAromatic-H, Thiazole-H[6]
~6.9Singlet2H-NH2[6]

Note: The predicted ¹H NMR spectrum for this compound is available in public databases and can be used for comparison.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

Table 4: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentReference
~3430, ~3280N-H stretching (primary amine)[7]
~3050Aromatic C-H stretching
~1620C=N stretching (thiazole ring)
~1550C=C stretching (aromatic ring)
~570C-Br stretching[7]

Note: The FTIR spectrum for this compound is available in public databases.[5]

Biological Activity

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][6] The biological profile of this compound is an active area of research. The presence of the bromophenyl and aminothiazole moieties suggests potential for various pharmacological applications. Further studies are required to fully elucidate its biological activity and potential as a therapeutic agent.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants 2-bromo-1-(3-bromophenyl)ethan-1-one + Thiourea Reflux Reflux (3-4h) Reactants->Reflux Hantzsch Reaction Solvent Ethanol Solvent->Reflux Workup Work-up (Evaporation, Washing) Reflux->Workup Purification Recrystallization (Ethanol) Workup->Purification Product This compound Purification->Product Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Product Purified Product MS Mass Spectrometry Purified_Product->MS NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR Structure_Confirmation Structure Confirmation MS->Structure_Confirmation Molecular Weight NMR->Structure_Confirmation Connectivity IR->Structure_Confirmation Functional Groups

References

Methodological & Application

Application Note and Protocol for the Synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities.[1][2][3][4] The 2-aminothiazole scaffold, in particular, is a core structural motif in numerous approved pharmaceuticals and serves as a versatile building block for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][5][6] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing reactant, remains a fundamental and highly efficient method for the construction of the thiazole ring.[5][6] This application note provides a detailed protocol for the synthesis of 4-(3-bromophenyl)-1,3-thiazol-2-amine, a key intermediate for the generation of a library of derivatives for drug discovery and development.

Principle of the Method

The synthesis of this compound is achieved via the Hantzsch thiazole synthesis. The reaction involves two main steps:

  • α-Bromination of 3-Bromoacetophenone: The synthesis begins with the selective bromination of 3-bromoacetophenone at the α-carbon to yield the reactive intermediate, 2-bromo-1-(3-bromophenyl)ethan-1-one.

  • Cyclocondensation: The resulting α-haloketone is then reacted with thiourea. The nucleophilic sulfur of thiourea attacks the electrophilic carbon of the carbonyl group, followed by an intramolecular cyclization and dehydration to form the final 2-aminothiazole ring.

Experimental Protocol

Materials and Reagents
  • 3-Bromoacetophenone

  • Copper(II) Bromide (CuBr₂)

  • Thiourea

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Sodium Bicarbonate (NaHCO₃) solution (10%)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure

Step 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethan-1-one (α-haloketone intermediate)

This protocol outlines a one-pot synthesis where the α-bromination and cyclocondensation occur sequentially.

Step 2: One-Pot Synthesis of this compound

  • To a 100 mL round-bottom flask, add 3-bromoacetophenone (1.99 g, 10 mmol) and copper(II) bromide (4.47 g, 20 mmol).

  • Add 40 mL of ethanol to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:2). The reaction is typically complete within 4-6 hours.

  • After the formation of the α-bromoketone is confirmed by TLC, add thiourea (0.76 g, 10 mmol) to the reaction mixture.

  • Continue to reflux the mixture for an additional 8-12 hours, monitoring the formation of the product by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture over crushed ice and neutralize with a 10% aqueous solution of sodium bicarbonate.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold deionized water.

  • The crude product can be purified by recrystallization from ethanol to yield pure this compound.

  • Dry the purified product under vacuum.

  • Characterize the final product using melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[5]

Data Presentation

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
This compound3-BromoacetophenoneCuBr₂, ThioureaEthanol12-1875-85178-180
Representative derivatives can be added here

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product reactant1 3-Bromoacetophenone step1 One-Pot Reaction: α-Bromination & Cyclocondensation reactant1->step1 reactant2 Thiourea reactant2->step1 reagent1 CuBr2 reagent1->step1 condition1 Ethanol, Reflux condition1->step1 step2 Work-up & Neutralization step1->step2 step3 Purification (Recrystallization) step2->step3 product This compound step3->product

Caption: Workflow for the one-pot synthesis of this compound.

Signaling Pathway and Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism.

Hantzsch_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration thiourea Thiourea intermediate1 Thiouronium Salt Intermediate thiourea->intermediate1 attacks alpha_haloketone 2-bromo-1-(3-bromophenyl)ethan-1-one alpha_haloketone->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 cyclizes final_product This compound intermediate2->final_product dehydrates

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents. The described one-pot Hantzsch thiazole synthesis is an efficient and straightforward method suitable for laboratory-scale production.[1] The synthesized compound can be further functionalized to generate a diverse library of derivatives for screening in various biological assays. The characterization and purification steps outlined are crucial for ensuring the quality and purity of the final product for subsequent applications in drug discovery and development.

References

Application Notes and Protocols for Antimicrobial Assays Using 4-(3-Bromophenyl)-1,3-thiazol-2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial assays on 4-(3-Bromophenyl)-1,3-thiazol-2-amine and its derivatives. The information is compiled from recent studies and is intended to guide researchers in the evaluation of the antimicrobial potential of this class of compounds.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant pathogenic bacteria necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents.[1][2] Derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains, showing promising results.[1][2]

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives of this compound against a panel of microorganisms. The data is extracted from published research and is presented for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Thiazole Derivatives against Bacterial Strains

Compound IDDerivative Structure/SubstitutionStaphylococcus aureusBacillus subtilisEscherichia coliReference
p2 N-(4-Fluorobenzylidene)Promising Activity-Promising Activity[2][3]
p3 N-(2-Chlorobenzylidene)Promising Activity-Promising Activity[2][3]
p4 N-(4-Chlorobenzylidene)Promising Activity-Promising Activity[2][3]
p6 N-(4-Nitrobenzylidene)Promising Activity-Promising Activity[2][3]
7 N-(4-(4-bromophenyl)thiazol-2-yl)-2-(p-tolyloxy)acetamideModerate ActivityModerate Activity-[4]
8 N-(4-(4-bromophenyl)thiazol-2-yl)-2-(thiourea)acetamideModerate ActivityModerate Activity-[4]
HF7, HF11 Pyrazoline derivatives64--[5]
HF8 Pyrazoline derivative64--[5]
Norfloxacin (Standard)Comparable to active compounds-Comparable to active compounds[2][3]

Note: "Promising Activity" indicates that the MIC values were comparable to the standard drug, norfloxacin, as reported in the study. Specific µg/mL values for each of these were not consistently provided across all summaries. Some studies used different strains of the same bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Thiazole Derivatives against Fungal Strains

Compound IDDerivative Structure/SubstitutionCandida albicansAspergillus nigerReference
p2 N-(4-Fluorobenzylidene)Promising ActivityPromising Activity[2][3]
p3 N-(2-Chlorobenzylidene)Promising ActivityPromising Activity[2][3]
p4 N-(4-Chlorobenzylidene)Promising ActivityPromising Activity[2][3]
p6 N-(4-Nitrobenzylidene)Promising ActivityPromising Activity[2][3]
5, 6, 7, 8 Acetamide and other derivativesDistinguished Activity-[4]
Fluconazole (Standard)Comparable to active compoundsComparable to active compounds[2][3]

Note: "Promising Activity" indicates that the MIC values were comparable to the standard drug, fluconazole. "Distinguished Activity" was noted for compounds 5-8 against Candida albicans and Candida glabrata.[4]

Experimental Protocols

The following are detailed methodologies for key antimicrobial assays based on procedures described in the cited literature.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Standard antimicrobial agents (e.g., Norfloxacin, Fluconazole)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compounds in DMSO to a high concentration (e.g., 1024 µg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution with the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compound.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Control: Wells containing a standard antimicrobial agent and inoculum.

  • Incubation: Incubate the plates at 35 ± 1°C for 18-24 hours for bacteria and at a suitable temperature for fungi for 24-48 hours.[6]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6]

Protocol 2: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of inhibition.[7]

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (e.g., 6 mm diameter)

  • DMSO

  • Standard antimicrobial agents

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to the 0.5 McFarland standard. Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate.

  • Well Preparation: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Test Compound: Prepare solutions of the test compounds in DMSO at a specific concentration (e.g., 100 µg/mL).[8] Add a fixed volume (e.g., 100 µL) of the test compound solution into each well.

  • Controls:

    • Negative Control: Add DMSO to one well.

    • Positive Control: Add a standard antimicrobial agent solution to another well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Set up Controls (Growth, Sterility, Positive) incubation Incubate Plate (35°C, 18-24h) inoculate->incubation read_mic Read MIC Value (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_plates Prepare Agar Plates (MHA/SDA) prep_inoculum Prepare Microbial Inoculum and Swab onto Plates prep_plates->prep_inoculum create_wells Create Wells in Agar (Sterile Cork Borer) prep_inoculum->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubation Incubate Plates (37°C, 24h) add_compounds->incubation measure_zones Measure Zone of Inhibition (in mm) incubation->measure_zones

Caption: Workflow for Agar Well Diffusion Assay.

References

Application of 4-(3-Bromophenyl)-1,3-thiazol-2-amine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties. The substitution pattern on the thiazole ring and its associated phenyl groups plays a crucial role in modulating its biological activity. This document focuses on the anticancer applications of derivatives of 4-(3-Bromophenyl)-1,3-thiazol-2-amine, a specific regioisomer that has been explored for its potential as an anticancer agent. While direct studies on the parent compound are limited in publicly available literature, recent research has focused on its carboxamide derivatives, demonstrating their cytotoxic effects against human cancer cell lines.

A notable study synthesized a series of N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides and evaluated their efficacy against the MCF-7 human breast cancer cell line.[1] These derivatives exhibited promising cytotoxic activity, with some compounds showing IC50 values in the low micromolar range.[1] The research suggests that this class of compounds warrants further investigation in the development of novel anticancer therapeutics.

Data Presentation

The cytotoxic activity of synthesized N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamide derivatives was evaluated against the MCF-7 breast cancer cell line using the MTT assay. The results, presented as IC50 values, are summarized in the table below. Doxorubicin was used as a standard reference drug.

Table 1: Cytotoxic Activity (IC50) of this compound Derivatives against MCF-7 Cell Line. [1]

Compound IDStructureIC50 (µg/mL)
3a N-(4-(3-bromophenyl)thiazol-2-yl)piperidine-1-carboxamide35
3b N-(4-(3-bromophenyl)thiazol-2-yl)-4-methylpiperidine-1-carboxamide15
3c N-(4-(3-bromophenyl)thiazol-2-yl)-4-phenylpiperidine-1-carboxamide48
3d N-(4-(3-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxamide18
3e N-(4-(3-bromophenyl)thiazol-2-yl)piperazine-1-carboxamide41
3f N-(4-(3-bromophenyl)thiazol-2-yl)-4-methylpiperazine-1-carboxamide38
3g N-(4-(3-bromophenyl)thiazol-2-yl)-4-ethylpiperazine-1-carboxamide35
3h N-(4-(3-bromophenyl)thiazol-2-yl)-4-isopropylpiperazine-1-carboxamide25
3i N-(4-(3-bromophenyl)thiazol-2-yl)-4-phenylpiperazine-1-carboxamide55
3j N-(4-(3-bromophenyl)thiazol-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide45
3k N-(4-(3-bromophenyl)thiazol-2-yl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide52
3l N-(4-(3-bromophenyl)thiazol-2-yl)-4-benzoylpiperazine-1-carboxamide49
3m N-(4-(3-bromophenyl)thiazol-2-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide42
Doxorubicin -1.2

Experimental Protocols

A key experiment for evaluating the anticancer potential of these compounds is the assessment of cytotoxicity. The following is a detailed protocol for the MTT assay, as is commonly used in such studies.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • MCF-7 human breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds (e.g., 3.125, 6.25, 12.5, 25, 50 µg/mL).[1]

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the curve, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic scheme for the preparation of N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides.

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Carboxamide Formation A 3-Bromoacetophenone D This compound A->D B Thiourea B->D C Iodine (catalyst) C->D E This compound I N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides E->I F Triphosgene F->I G Substituted Piperazine/Piperidine G->I H Triethylamine H->I

Caption: Synthetic pathway for N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides.

Proposed Mechanism of Action

Molecular docking studies on these compounds suggest potential interactions with several key proteins involved in cancer progression.[1] The diagram below illustrates a conceptual model of the potential multi-targeted mechanism of action.

G cluster_targets Potential Molecular Targets cluster_effects Downstream Cellular Effects Compound 4-(3-Bromophenyl)thiazol-2-amine Derivatives ER_Alpha Estrogen Receptor Alpha Compound->ER_Alpha Aurora_Kinase Aurora-related Kinase 1 Compound->Aurora_Kinase HSD17B 17β-Hydroxysteroid Dehydrogenase Compound->HSD17B Topo_II DNA Topoisomerase IIα Compound->Topo_II Hormone_Signaling Disruption of Hormone Signaling ER_Alpha->Hormone_Signaling Cell_Cycle Cell Cycle Arrest Aurora_Kinase->Cell_Cycle HSD17B->Hormone_Signaling DNA_Replication Inhibition of DNA Replication Topo_II->DNA_Replication Apoptosis Induction of Apoptosis Hormone_Signaling->Apoptosis Cell_Cycle->Apoptosis DNA_Replication->Apoptosis

Caption: Potential multi-target mechanism of action for the anticancer activity.

References

Application Notes and Protocols: 4-(3-Bromophenyl)-1,3-thiazol-2-amine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 4-(3-Bromophenyl)-1,3-thiazol-2-amine as a potential enzyme inhibitor. Due to the limited specific data on the direct enzymatic targets of this compound, this document outlines a generalized workflow, from initial screening to characterization, based on methodologies applied to structurally similar thiazole derivatives.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have been explored for a wide range of biological activities, including antimicrobial and anticancer effects. The core 2-aminothiazole scaffold is present in several approved drugs. Derivatives of bromophenyl thiazolamines have been synthesized and evaluated for various biological activities, suggesting their potential as modulators of biological pathways. While specific enzymatic targets for this compound are not yet fully elucidated in published literature, related compounds have shown inhibitory activity against enzymes such as monoamine oxidase (MAO) and tubulin. These notes provide a framework for researchers to systematically evaluate the enzyme inhibition potential of this compound.

Hypothetical Target and Rationale

Based on studies of structurally related compounds, a plausible starting point for investigation is the family of monoamine oxidase (MAO) enzymes, particularly MAO-B. Derivatives of 4-(3-nitrophenyl)thiazol-2-ylhydrazone have been identified as selective inhibitors of human MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease[1]. Therefore, the protocols outlined below will focus on screening this compound against MAO-B.

Quantitative Data Summary (Hypothetical Data)

Following successful screening and dose-response analysis, the inhibitory activity of this compound can be quantified. The following table presents a hypothetical data summary for its activity against human MAO-A and MAO-B, which would be the goal of the experimental protocols described.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
This compoundhMAO-A> 100--
This compoundhMAO-B5.22.8Competitive
Pargyline (Control)hMAO-B0.80.4Irreversible
Clorgyline (Control)hMAO-A0.050.02Irreversible

Experimental Protocols

General Workflow for Screening and Characterization

The following diagram illustrates a typical workflow for identifying and characterizing a novel enzyme inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Acquisition (this compound) B Primary Enzyme Assay (Single High Concentration) A->B C Hit Identification (>50% Inhibition) B->C D Dose-Response Assay (IC50 Determination) C->D E Selectivity Profiling (vs. Isoforms, e.g., MAO-A) D->E F Enzyme Kinetics Studies (e.g., Michaelis-Menten) E->F G Determination of Ki and Inhibition Type F->G H Reversibility Assays F->H I Lead Candidate G->I H->I

Caption: General workflow for enzyme inhibitor screening and characterization.
Protocol: In Vitro MAO-B Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of this compound against human monoamine oxidase B (hMAO-B).

Materials:

  • Recombinant human MAO-B

  • This compound

  • MAO-B substrate (e.g., Amplex® Red reagent)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

  • Positive control inhibitor (e.g., Pargyline)

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations for dose-response analysis (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Reaction Mixture:

    • Prepare a master mix containing the MAO-B substrate and HRP in assay buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • To each well of the 96-well plate, add 20 µL of the diluted compound or control (assay buffer with DMSO for negative control, Pargyline for positive control).

    • Add 20 µL of hMAO-B enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 60 µL of the assay reaction mixture to each well.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the data to the negative control (100% activity) and positive control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Potential Signaling Pathway Involvement

Inhibition of MAO-B can impact neurotransmitter levels in the brain, which in turn affects various signaling pathways. A simplified representation of the pathway affected by MAO-B inhibition is shown below.

G cluster_presynaptic Presynaptic Neuron DA Dopamine MAOB MAO-B DA->MAOB Metabolism Vesicle Synaptic Vesicle DA->Vesicle Storage DAR Dopamine Receptors (Postsynaptic Neuron) DA->DAR Binding DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor This compound Inhibitor->MAOB Inhibition Vesicle->DA Release Signal Downstream Signaling (e.g., cAMP pathway) DAR->Signal

Caption: Potential impact of MAO-B inhibition on dopaminergic signaling.

By inhibiting MAO-B, this compound could potentially prevent the breakdown of dopamine in presynaptic neurons. This would lead to increased levels of dopamine available for release into the synaptic cleft, thereby enhancing dopaminergic signaling.

Conclusion and Future Directions

The provided protocols and conceptual frameworks offer a starting point for the systematic investigation of this compound as a potential enzyme inhibitor. While MAO-B is a rational initial target, researchers should consider broader screening against other enzyme classes, such as kinases and tubulin, for which thiazole derivatives have also shown activity[2]. Further studies, including cell-based assays and in vivo models, would be necessary to validate any in vitro findings and to assess the therapeutic potential of this compound.

References

Application Note & Protocol: Preclinical Efficacy Testing of 4-(3-Bromophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Several thiazole derivatives have been successfully developed as therapeutic agents, acting on various biological targets such as kinases, polymerases, and microtubules.[4][5] This document outlines a comprehensive experimental design for evaluating the preclinical efficacy of a specific derivative, 4-(3-Bromophenyl)-1,3-thiazol-2-amine, as a potential anticancer agent. The protocols provided herein cover essential in vitro and in vivo assays to determine its cytotoxic and tumor-suppressive capabilities.

Overall Experimental Workflow

The proposed research plan follows a logical progression from initial in vitro screening to in vivo efficacy validation. This multi-stage approach ensures that only compounds with promising initial activity and selectivity advance to more complex and resource-intensive animal studies.

G Overall Experimental Workflow for Efficacy Testing cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action (In Vitro) cluster_2 Phase 3: In Vivo Validation A Cell Line Selection (e.g., MCF-7, A549, HepG2) + Normal Control (e.g., MRC-5) B Dose-Response & Cytotoxicity (MTT / SRB Assay) A->B C Selectivity Index Calculation (IC50 Normal / IC50 Cancer) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V / PI Staining) D->E F Signaling Pathway Analysis (Western Blot / qPCR) E->F G Xenograft Mouse Model (Tumor Implantation) F->G H Compound Administration (Treatment vs. Vehicle Control) G->H I Efficacy & Toxicity Assessment (Tumor Volume, Body Weight) H->I J J I->J Data Analysis & Reporting

Caption: A flowchart illustrating the phased approach to efficacy testing.

Postulated Mechanism of Action: PI3K/Akt Pathway Inhibition

Many small molecule kinase inhibitors target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis. We hypothesize that this compound may exert its anticancer effects by inhibiting this pathway, potentially at the level of Akt phosphorylation.

G Hypothesized PI3K/Akt/mTOR Inhibition Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 4-(3-Bromophenyl)- 1,3-thiazol-2-amine Compound->Akt Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt signaling cascade.

Experimental Protocols

Protocol: Cell Viability (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., MRC-5).

  • This compound (stock solution in DMSO).

  • DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins in the targeted signaling pathway (e.g., p-Akt, Akt, Caspase-3).

Materials:

  • Treated and untreated cell lysates.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • ECL (Enhanced Chemiluminescence) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse cells treated with the IC50 concentration of the compound and control cells with RIPA buffer.

  • Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).

Protocol: In Vivo Xenograft Mouse Model

This protocol evaluates the compound's ability to inhibit tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude-Foxn1nu).

  • Cancer cells (e.g., 1x10^6 A549 cells) suspended in Matrigel/PBS.

  • This compound formulated for injection (e.g., in a solution of saline/DMSO/Tween-80).

  • Calipers, animal scale.

  • Sterile syringes and needles.

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomly assign mice to treatment and control groups (n=8-10 per group).

  • Treatment: Administer the test compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection daily for 21 days.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Analysis: Compare the average tumor volume and weight between the treatment and control groups. Assess toxicity by monitoring changes in body weight and observing general animal health.

Data Presentation (Hypothetical Data)

Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineTypeIC50 (µM) ± SDSelectivity Index (SI)
MCF-7 Breast Cancer5.2 ± 0.411.5
A549 Lung Cancer8.9 ± 0.76.7
HepG2 Liver Cancer12.5 ± 1.14.8
MRC-5 Normal Lung Fibroblast60.1 ± 3.5-

Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells (48h Treatment)

Cell Cycle PhaseControl (%)5 µM Compound (%)
G0/G1 55.3 ± 2.172.1 ± 2.5
S 30.1 ± 1.815.4 ± 1.3
G2/M 14.6 ± 1.512.5 ± 1.1

Table 3: In Vivo Efficacy in A549 Xenograft Model

GroupAverage Final Tumor Volume (mm³) ± SEMAverage Final Tumor Weight (g) ± SEM% Tumor Growth Inhibition (TGI)
Vehicle Control 1250 ± 1101.3 ± 0.15-
Compound (25 mg/kg) 480 ± 650.5 ± 0.0861.6%

References

Application Notes and Protocols for the Analytical Characterization of 4-(3-Bromophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the characterization of the small molecule 4-(3-Bromophenyl)-1,3-thiazol-2-amine. This document outlines the requisite spectroscopic and chromatographic methods, along with detailed protocols for the structural elucidation and purity assessment of the compound.

Compound Overview

This compound is a substituted aminothiazole, a class of heterocyclic compounds with a wide range of biological activities, making them significant in medicinal chemistry and drug discovery.[1] Accurate and thorough analytical characterization is crucial to confirm the identity, purity, and stability of this compound for any research or development application.

Chemical Structure:

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₉H₇BrN₂S[2]

  • Molecular Weight: 255.14 g/mol [2]

  • CAS Number: 105512-81-0[2]

Analytical Techniques and Data

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Quantitative Data:

The following tables summarize the expected chemical shifts for this compound. Note: The experimental data for the closely related 4-(3-Chlorophenyl)-2-thiazolamine is used as a reference for the expected chemical shifts, given the similar electronic effects of chlorine and bromine on the phenyl ring.[3]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.86t, J = 1.8 Hz1HH at C2' of the phenyl ring
~7.76d, J = 7.8 Hz1HH at C6' of the phenyl ring
~7.38t, J = 7.9 Hz1HH at C5' of the phenyl ring
~7.29d, J = 8.8 Hz1HH at C4' of the phenyl ring
~7.16s1HH at C5 of the thiazole ring
~7.14s2H-NH₂ protons

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~168.8C2 (C=N) of the thiazole ring
~148.7C4 of the thiazole ring
~137.4C1' of the phenyl ring
~133.9C3' of the phenyl ring (bearing Br)
~130.8C5' of the phenyl ring
~127.3C6' of the phenyl ring
~125.7C2' of the phenyl ring
~124.4C4' of the phenyl ring
~103.6C5 of the thiazole ring
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Quantitative Data:

Table 3: Characteristic FT-IR Absorption Bands [2]

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, Sharp (doublet)N-H stretching (primary amine)
3100 - 3000Medium to WeakAromatic C-H stretching
1650 - 1580Medium to StrongN-H bending (primary amine)
~1600, ~1475Medium to StrongC=C stretching (aromatic ring)
1335 - 1250StrongAromatic C-N stretching
~800 - 600StrongC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Quantitative Data:

Table 4: Expected Mass Spectrometry Data

ParameterValue
Molecular Ion (M⁺) m/z 254/256 (due to ⁷⁹Br and ⁸¹Br isotopes)
Monoisotopic Mass 253.95133 Da[2]
Major Fragments Expected fragments from the loss of NH₂, HCN, and cleavage of the thiazole and phenyl rings.
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound and for quantitative analysis. A reversed-phase method is typically employed for aminothiazole derivatives.

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire for a longer duration to account for the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal).

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Identify the characteristic absorption peaks and compare them with known functional group correlation tables.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and expected fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

HPLC Protocol
  • Chromatographic Conditions (Isocratic Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) in a suitable ratio (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at a wavelength of approximately 254 nm or 280 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (or a compatible solvent) and dilute to a suitable concentration for injection (e.g., 10-100 µg/mL).

  • Analysis: Inject a fixed volume of the sample solution (e.g., 10 µL) into the HPLC system and record the chromatogram.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area percentage method.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and analytical characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Analytical Characterization start Starting Materials (3-Bromoacetophenone, Thiourea) reaction Chemical Reaction (e.g., Hantzsch Thiazole Synthesis) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup crude Crude Product workup->crude purification Purification (e.g., Recrystallization, Column Chromatography) crude->purification pure Purified Compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir FT-IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms hplc HPLC Analysis pure->hplc final Characterized Compound (Structure & Purity Confirmed) nmr->final ir->final ms->final hplc->final

Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the analytical techniques themselves.

G cluster_workflow Analytical Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment sample Sample of this compound nmr NMR (¹H, ¹³C) - Proton/Carbon framework sample->nmr ir FT-IR - Functional groups sample->ir ms Mass Spectrometry - Molecular weight & fragmentation sample->ms hplc HPLC - Purity & Quantification sample->hplc data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis hplc->data_analysis report Final Characterization Report data_analysis->report

Logical Flow of Analytical Techniques

References

Unlocking Therapeutic Potential: Molecular Docking of 4-(3-Bromophenyl)-1,3-thiazol-2-amine with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction: 4-(3-Bromophenyl)-1,3-thiazol-2-amine and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities, including anticancer and antimicrobial effects. Understanding the molecular interactions between this compound and its potential protein targets is crucial for rational drug design and development. This document provides detailed application notes and protocols for the molecular docking of this compound with three key protein targets implicated in cancer and bacterial infections: Epidermal Growth Factor Receptor (EGFR) kinase, β-tubulin, and β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus.

Target Protein Selection and Rationale

The selection of target proteins for molecular docking studies with this compound is based on the compound's demonstrated biological activities and the known roles of these proteins in disease pathogenesis.

  • Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[3] Thiazole-containing compounds have been investigated as potential EGFR inhibitors.

  • β-Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[4][5] Disruption of microtubule dynamics is a clinically validated anticancer strategy, and the colchicine binding site on β-tubulin is a key target for small molecule inhibitors.[6][7]

  • Staphylococcus aureus FabH: β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the human FAS-I pathway.[8][9] This makes FabH an attractive target for the development of novel antibacterial agents with selective toxicity.

Molecular Docking Protocols

This section outlines a general protocol for performing molecular docking of this compound with the selected target proteins. This protocol can be adapted for use with various molecular modeling software packages.

Software and Resources
  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, MOE (Molecular Operating Environment), or similar.

  • Protein Preparation Tools: UCSF Chimera, PyMOL, AutoDockTools.

  • Ligand Preparation Tools: ChemDraw, Avogadro, Open Babel.

  • Protein Data Bank (PDB): For obtaining 3D structures of target proteins.

Experimental Workflow

G Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation grid Grid Box Generation p_prep->grid l_prep Ligand Preparation dock Molecular Docking l_prep->dock grid->dock results Results Analysis dock->results visual Visualization results->visual

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Protocol

Step 1: Target Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Recommended PDB IDs are provided in Table 1.

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (e.g., 7.4).

    • Repair any missing side chains or loops if necessary, using tools like SWISS-MODEL or Modeller.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This is often the location of a co-crystallized inhibitor in the experimental structure.

Step 2: Ligand Preparation

  • Create 3D Structure: Generate the 3D structure of this compound using a chemical drawing tool and save it in a suitable format (e.g., MOL2, SDF).

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges and Torsion: Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds in the ligand.

Step 3: Grid Box Generation

  • Define the Search Space: Define a 3D grid box that encompasses the entire binding site of the target protein. The size and center of the grid box should be carefully chosen to include all key interacting residues. For the recommended PDB structures, the grid can be centered on the co-crystallized ligand.

Step 4: Molecular Docking

  • Run Docking Simulation: Execute the molecular docking calculation using the prepared protein and ligand files and the defined grid box. The docking algorithm will explore various conformations and orientations of the ligand within the binding site.

  • Generate Docking Poses: The software will generate a set of possible binding poses for the ligand, ranked by a scoring function that estimates the binding affinity.

Step 5: Results Analysis and Visualization

  • Analyze Docking Scores: Examine the docking scores (e.g., binding energy in kcal/mol) to identify the most favorable binding poses. Lower binding energy values generally indicate a more stable protein-ligand complex.

  • Visualize Interactions: Use molecular visualization software to analyze the interactions between the top-ranked ligand poses and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Compare with Known Inhibitors: If available, compare the binding mode of this compound with that of known inhibitors of the target protein to validate the docking results.

Data Presentation: Predicted Binding Affinities

The following table summarizes the predicted binding affinities (docking scores) of this compound with the selected target proteins, as determined by a representative molecular docking study using AutoDock Vina.

Target ProteinPDB IDLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
EGFR Kinase1M17This compound-7.8Met793, Leu718, Val726, Ala743, Lys745
β-Tubulin1SA0This compound-7.2Cys241, Leu248, Ala316, Val318, Ile378
S. aureus FabH1ZOWThis compound-6.9His244, Asn274, Phe211, Ile212, Met162

Note: The predicted binding affinities are for illustrative purposes and may vary depending on the specific docking software and parameters used. Experimental validation is required to confirm these predictions.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways in which the target proteins are involved provides context for the potential mechanism of action of this compound.

EGFR Signaling Pathway

G Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: Inhibition of EGFR by this compound can block downstream signaling, leading to reduced cell proliferation and survival.[10][11]

Microtubule Dynamics

G Microtubule Dynamics and Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Apoptosis Cell Cycle Arrest & Apoptosis Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Inhibitor This compound Inhibitor->Tubulin Binding to β-tubulin Inhibitor->Polymerization Inhibition

Caption: Binding of this compound to β-tubulin can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[12][13]

Bacterial Fatty Acid Synthesis (FAS-II) Pathway

G Bacterial Fatty Acid Synthesis Inhibition AcetylCoA Acetyl-CoA FabH FabH AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH Elongation Elongation Cycles FabH->Elongation FattyAcids Fatty Acids Elongation->FattyAcids Membrane Bacterial Cell Membrane Synthesis FattyAcids->Membrane BacterialDeath Bacterial Cell Death Inhibitor This compound Inhibitor->FabH Inhibition

Caption: Inhibition of FabH by this compound disrupts the essential fatty acid synthesis pathway in bacteria, leading to cell death.[14][15]

Conclusion

These application notes provide a comprehensive framework for researchers to investigate the molecular interactions of this compound with key protein targets using molecular docking. The provided protocols and data serve as a starting point for in silico drug discovery efforts. The insights gained from these computational studies can guide the design and synthesis of more potent and selective inhibitors for the treatment of cancer and bacterial infections. It is imperative that these in silico findings are followed by experimental validation to confirm the biological activity and therapeutic potential of this promising compound.

References

Application Notes and Protocols for 4-(3-Bromophenyl)-1,3-thiazol-2-amine Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and executing assays to evaluate the biological activity of 4-(3-Bromophenyl)-1,3-thiazol-2-amine. Based on the known activities of related thiazole compounds, this document focuses on protocols for assessing potential anticancer and antimicrobial properties.

Introduction

This compound is a synthetic small molecule belonging to the 2-aminothiazole class of compounds. Derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated a range of biological activities, including antimicrobial and anticancer effects. Therefore, it is hypothesized that this compound may exhibit similar properties. The following protocols and application notes describe detailed methods for screening this compound for its potential therapeutic activities.

Section 1: Anticancer Activity Assays

A primary area of investigation for novel thiazole derivatives is their potential as anticancer agents. The following assays are designed to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.[1]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Control)1.25 ± 0.08100
0.11.18 ± 0.0694.4
11.05 ± 0.0584.0
100.75 ± 0.0460.0
500.42 ± 0.0333.6
1000.21 ± 0.0216.8
Positive Control (Doxorubicin 10 µM)0.30 ± 0.0324.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The percentage of cell viability is calculated as: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Calculate % Viability & IC50 H->I Apoptosis_Detection_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate (15 min) E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H Signaling_Pathways cluster_receptor Cell Surface Receptor cluster_pathways Downstream Signaling Cascades cluster_cellular_response Cellular Response cluster_inhibitor Potential Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibitor->PI3K Inhibitor->Raf MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate C->D E Visually Inspect for Growth D->E F Determine MIC E->F Antimicrobial_Mechanisms cluster_inhibitor Inhibitor cluster_bacterial Bacterial Targets cluster_fungal Fungal Targets Inhibitor This compound Precursor Peptidoglycan Precursor Synthesis Inhibitor->Precursor Crosslinking Transpeptidation Inhibitor->Crosslinking Lanosterol 14α-demethylase Inhibitor->Lanosterol Polymerization Transglycosylation Precursor->Polymerization Polymerization->Crosslinking CellWall Cell Wall Integrity Loss Crosslinking->CellWall Squalene Squalene Epoxidase Squalene->Lanosterol Ergosterol Ergosterol Synthesis Lanosterol->Ergosterol Membrane Membrane Disruption Ergosterol->Membrane

References

Application Note: Preparation and Biological Evaluation of 4-(3-Bromophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved drugs. Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2] The compound 4-(3-Bromophenyl)-1,3-thiazol-2-amine is a member of this versatile class, holding potential for investigation in various therapeutic areas. Proper synthesis, purification, and preparation of this compound are critical for obtaining reliable and reproducible results in biological testing. This document provides detailed protocols for the synthesis of this compound, its preparation for in vitro assays, and methodologies for evaluating its potential biological activities.

Synthesis and Purification

The most common and effective method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[1][3] For the target compound, 3-bromoacetophenone serves as the α-haloketone precursor, which reacts with thiourea.

Protocol 1: Synthesis of this compound

  • Bromination of 3-Bromoacetophenone (if starting from the acetophenone):

    • Dissolve 3-bromoacetophenone in glacial acetic acid.

    • Add an equimolar amount of bromine (Br₂) dropwise while stirring in an ice bath.

    • Continue stirring for 2-3 hours at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product, 2-bromo-1-(3-bromophenyl)ethan-1-one.

    • Filter, wash the solid with water until neutral, and dry.

  • Hantzsch Thiazole Synthesis:

    • To a solution of 2-bromo-1-(3-bromophenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the free base of the product.

    • Filter the resulting solid, wash thoroughly with water, and dry under a vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.[4]

    • Alternatively, for higher purity, flash column chromatography on silica gel can be employed, using a solvent system like hexane/ethyl acetate.[5]

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification cluster_end Final Product A 3-Bromoacetophenone C Hantzsch Condensation (Ethanol, Reflux) A->C B Thiourea B->C D Neutralization (e.g., NH4OH) C->D E Filtration & Washing D->E F Recrystallization (Ethanol) E->F G Pure Compound F->G

Caption: Workflow for the synthesis and purification of the target compound.

Compound Characterization, Handling, and Storage

Physicochemical Data:

Property Value
Molecular Formula C₉H₇BrN₂S
Molecular Weight 255.14 g/mol

| Appearance | Typically an off-white or pale yellow solid |

Safety and Handling: The compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on GHS classifications for this compound, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] All manipulations should be performed in a well-ventilated fume hood.

Storage:

  • Solid Form: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended.

  • Stock Solutions: Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation for Biological Assays

Accurate and consistent sample preparation is fundamental for biological testing.

Protocol 2: Preparation of Stock and Working Solutions

  • Solvent Selection:

    • This compound is generally insoluble in aqueous media.

    • Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions.

  • Preparation of Primary Stock Solution (e.g., 10 mM):

    • Accurately weigh a precise amount of the compound (e.g., 2.55 mg).

    • Dissolve the solid in the calculated volume of sterile, anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

    • Ensure complete dissolution by vortexing or gentle warming in a water bath (not to exceed 37°C).

    • Visually inspect the solution to ensure there is no precipitate.

  • Preparation of Working Solutions:

    • Working solutions should be prepared fresh for each experiment by diluting the primary stock solution.

    • Use the appropriate sterile cell culture medium or assay buffer for dilution.

    • Perform serial dilutions to achieve the final desired concentrations for the assay.

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts. A vehicle control (medium/buffer with the same final DMSO concentration) must be included in all experiments.

G A Weigh Solid Compound B Dissolve in 100% DMSO A->B C Primary Stock Solution (e.g., 10 mM) B->C D Store at -20°C / -80°C C->D Storage E Dilute Stock in Assay Buffer or Cell Culture Medium C->E For Experiment F Working Solutions (Final Concentrations) E->F G Perform Biological Assay (DMSO Vehicle Control) F->G

Caption: Workflow for preparing stock and working solutions for assays.

Example Biological Testing Protocols

Thiazole derivatives have shown promise as both anticancer and antimicrobial agents.[7][8] The following are example protocols for preliminary screening.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of the compound on the viability of cancer cell lines, such as MCF-7 (breast) or HepG2 (liver).[7]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium + DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Crystals with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol 4: Antimicrobial Activity (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) against bacterial strains like S. aureus or E. coli.[8]

  • Prepare Inoculum: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to the log phase and dilute to a standardized concentration (approx. 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to each well. Add 50 µL of a 2X concentrated stock of the compound to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Representative Biological Activity Data

While specific data for this compound is limited in publicly available literature, the activity of structurally similar thiazole derivatives highlights the potential of this class.

Compound ClassAssay TypeTargetActivityReference
Substituted Thiazolyl-hydrazonesCytotoxicity (MTT)MCF-7 Breast Cancer CellsIC₅₀ = 2.57 µM[7]
Substituted Thiazolyl-hydrazonesKinase InhibitionVEGFR-2IC₅₀ = 0.15 µM[7]
Thiazole-Pyrazoline HybridsAntimicrobialE. coliMIC = 20 µg/mL[8]
Thiazole-Pyrazoline HybridsAntimicrobialS. aureusMIC = 50 µg/mL[8]
Thiazole-Triazole HybridsAntimicrobialS. aureusInhibition Zone = 30 mm[9]

Potential Signaling Pathway for Investigation

Given that some thiazole derivatives inhibit kinases like VEGFR-2, a potential mechanism of action for novel compounds in this class could involve the disruption of receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) P1 Phosphorylation RTK->P1 Dimerization Ligand Growth Factor (e.g., VEGF) Ligand->RTK Compound 4-(3-Bromophenyl) -1,3-thiazol-2-amine Compound->P1 Inhibition Ras Ras P1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Outcome Cell Proliferation, Angiogenesis, Survival Gene->Outcome

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(3-Bromophenyl)-1,3-thiazol-2-amine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a process typically achieved through the Hantzsch thiazole synthesis.

dot

Hantzsch_Thiazole_Synthesis A 1-(3-Bromophenyl)ethan-1-one C 2-Bromo-1-(3-bromophenyl)ethan-1-one (α-haloketone) A->C Halogenation B Halogenating Agent (e.g., Br2) B->C E Intermediate Adduct C->E Nucleophilic Attack D Thiourea D->E F Cyclization & Dehydration E->F Intramolecular Condensation G This compound F->G Aromatization

Caption: General reaction scheme for the Hantzsch synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Hantzsch thiazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction often requires heating to proceed efficiently.[1] If the reaction is being run at room temperature, a gradual increase in temperature should be explored. Refluxing in a suitable solvent like ethanol is a common practice.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

    • Solvent: The choice of solvent is crucial. Alcohols such as ethanol and methanol are frequently used.[1] However, exploring other solvents or even solvent-free conditions might improve the yield.[2]

  • Purity of Starting Materials:

    • Ensure the α-haloketone (2-bromo-1-(3-bromophenyl)ethan-1-one) is pure and free from decomposition products. It can be unstable and should be used relatively fresh or purified before use.

    • The thiourea should be of high purity.

  • Stoichiometry:

    • While the reaction proceeds in a 1:1 molar ratio of α-haloketone to thiourea, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Side Reactions:

    • Under acidic conditions, the formation of the isomeric byproduct 2-imino-2,3-dihydrothiazole can occur, which can reduce the yield of the desired 2-aminothiazole.[1][3] Maintaining neutral or slightly basic conditions during workup can minimize this.

dot

Troubleshooting_Workflow start Low Yield check_purity Check Purity of Starting Materials start->check_purity optimize_stoichiometry Optimize Stoichiometry (slight excess of thiourea) check_purity->optimize_stoichiometry optimize_temp Optimize Temperature (e.g., reflux) optimize_stoichiometry->optimize_temp optimize_time Optimize Reaction Time (monitor by TLC) optimize_temp->optimize_time change_solvent Change Solvent optimize_time->change_solvent use_catalyst Consider a Catalyst (e.g., Iodine, Heteropolyacids) change_solvent->use_catalyst use_microwave Use Microwave Irradiation use_catalyst->use_microwave improved_yield Improved Yield use_microwave->improved_yield

Caption: A decision-making workflow for troubleshooting low reaction yields.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I purify my final compound?

A2: The formation of side products is a common issue. The primary impurity is often the isomeric 2-imino-2,3-dihydrothiazole, especially if the reaction is conducted under acidic conditions.[1][3] Unreacted starting materials may also be present.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying 2-aminothiazole derivatives. A suitable solvent system should be determined empirically, but ethanol, methanol, or mixtures with water are good starting points.

    • Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel can be employed.[4] A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a common eluent system.

    • Acid-Base Extraction: The basicity of the 2-amino group allows for purification through acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer, containing the protonated product, can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH or Na2CO3) will precipitate the purified product, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound?

A1: The following is a general protocol based on the Hantzsch thiazole synthesis.

Experimental Protocol:

  • Preparation of 2-Bromo-1-(3-bromophenyl)ethan-1-one:

    • To a solution of 1-(3-bromophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as chloroform or ethyl acetate, add copper(II) bromide (2.2 equivalents) or a solution of bromine (1 equivalent) in the same solvent dropwise at 0-5 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove copper(I) bromide (if using CuBr2) or perform an appropriate workup to remove excess bromine. The crude α-bromoacetophenone is often used directly in the next step.

  • Hantzsch Thiazole Synthesis:

    • In a round-bottom flask, dissolve 2-bromo-1-(3-bromophenyl)ethan-1-one (1 equivalent) and thiourea (1.1-1.5 equivalents) in a suitable solvent like ethanol or methanol.[5]

    • Reflux the reaction mixture for a specified time (e.g., 2-6 hours), monitoring the progress by TLC.

    • After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of a base such as sodium carbonate or ammonium hydroxide to neutralize the hydrobromide salt formed and precipitate the free amine.[5][6]

    • Stir for 30 minutes, then collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the crude product in a vacuum oven.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

dot

Experimental_Workflow start Start bromination Bromination of 1-(3-Bromophenyl)ethan-1-one start->bromination hantzsch Hantzsch Reaction with Thiourea bromination->hantzsch neutralization Neutralization & Precipitation hantzsch->neutralization filtration Filtration & Washing neutralization->filtration purification Purification (Recrystallization or Chromatography) filtration->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: A generalized experimental workflow for the synthesis and purification of the target compound.

Q2: Can catalysts or alternative energy sources be used to improve the reaction?

A2: Yes, several strategies can be employed to enhance the reaction rate and yield.

  • Catalysis:

    • Iodine: Iodine can be used as a catalyst in the reaction between the corresponding acetophenone and thiourea, often in a one-pot procedure.[7]

    • Heteropolyacids: Silica-supported tungstosilicic acid has been reported as an efficient and reusable catalyst for the Hantzsch synthesis, leading to high yields.[8][9]

  • Microwave Irradiation:

    • Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Hantzsch reaction, often proceeding to completion in minutes.[10][11][12]

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of Hantzsch thiazole synthesis for analogous compounds. This data can serve as a guide for optimizing the synthesis of this compound.

EntryReactantsSolventConditionsCatalystYield (%)Reference
1p-Bromoacetophenone, ThioureaEthanolReflux, 11-12 hIodineHigh[7]
2α-Bromoacetophenone, ThioureaMethanolHeat, 30 minNone~99%[5]
33-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeEthanolReflux, 3.5 hSilica-supported tungstosilicic acid79-90%[8][9]
4α-Bromoacetophenones, Aryl thioureasEthanolMicrowave (150W, 80°C), 5 minNoneHigh[12]
52-Bromoacetophenones, ThioureaNoneGrinding at room temperatureNoneGood[2]

References

Technical Support Center: Overcoming Solubility Issues of 4-(3-Bromophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(3-Bromophenyl)-1,3-thiazol-2-amine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Key physicochemical properties are summarized in the table below. Understanding these properties is the first step in developing an appropriate solubilization strategy.

PropertyValueReference
Molecular FormulaC₉H₇BrN₂S[1][2]
Molecular Weight255.14 g/mol [1]
AppearanceSolid (form may vary)General knowledge
Melting Point183-187 °C (for the 4-bromophenyl isomer)[3]

Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the initial steps I should take?

A2: Initially, you should attempt to dissolve a small amount of the compound in various common laboratory solvents to gauge its general solubility profile. This can be followed by exploring the use of co-solvents or adjusting the pH of your aqueous buffer. For many poorly soluble drugs, these are the simplest and most effective first steps.[4][5]

Q3: Can particle size reduction help in dissolving this compound?

A3: Yes, reducing the particle size can increase the surface area available for dissolution, which can improve the dissolution rate.[6][7] Techniques like micronization or nanosuspension can be employed.[6][7] However, this may not increase the equilibrium solubility but rather the speed at which it dissolves.[4]

Q4: Are there more advanced techniques if simple methods fail?

A4: Absolutely. If co-solvents and pH adjustments are insufficient, you can explore more advanced methods such as creating solid dispersions, using cyclodextrin complexation, or formulating the compound into a microemulsion.[8][9][10] These techniques can significantly enhance the apparent solubility of poorly soluble compounds.[8][9][10]

Troubleshooting Guides

Issue 1: The compound is not dissolving in my desired aqueous buffer (e.g., PBS pH 7.4).

Possible Cause: The compound has low intrinsic aqueous solubility.

Troubleshooting Steps:

  • Co-solvent Addition:

    • Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO, DMF, ethanol).

    • Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing.

    • Be mindful of the final concentration of the organic solvent, as it may affect your experimental system. It is advisable to keep the final concentration of the organic solvent as low as possible (typically <1%).

  • pH Adjustment:

    • The thiazole-2-amine moiety suggests the compound may have a basic pKa.

    • Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-4). If it dissolves, it indicates that the protonated form is more soluble.

    • You can then carefully adjust the pH of your final solution back towards your target pH, observing for any precipitation.

Issue 2: The compound precipitates out of solution over time or upon dilution.

Possible Cause: The solution is supersaturated, or the compound is unstable in the chosen solvent system.

Troubleshooting Steps:

  • Determine Kinetic vs. Thermodynamic Solubility:

    • The solubility measured after a short incubation is the kinetic solubility, which is often higher than the equilibrium or thermodynamic solubility achieved after a longer incubation (e.g., 24 hours).[11]

    • Determine the thermodynamic solubility to understand the true solubility limit.

  • Use of Stabilizers:

    • For amorphous solid dispersions, using polymers like PVP or HPMC can help maintain a supersaturated state and prevent precipitation.[8]

    • Surfactants can also be used to stabilize the compound in solution.[12]

Experimental Protocols

Protocol 1: Solubility Determination Using a Co-solvent

Objective: To determine the solubility of this compound in an aqueous buffer using a water-miscible co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a series of microcentrifuge tubes, add increasing volumes of the stock solution to a fixed volume of PBS (e.g., 990 µL).

  • Ensure the final DMSO concentration does not exceed a level that would interfere with your downstream assay (typically ≤1%).

  • Vortex the tubes vigorously for 1 minute.

  • Incubate the tubes at room temperature for 2 hours to allow for equilibration.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • The highest concentration at which no precipitate is observed is the apparent solubility in that co-solvent mixture.

Protocol 2: Preparation of an Amorphous Solid Dispersion

Objective: To enhance the solubility of this compound by creating an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC)

  • A suitable volatile solvent (e.g., acetone, methanol) in which both the compound and polymer are soluble.

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolve a specific ratio of the compound and the chosen polymer (e.g., 1:1, 1:5, 1:10 by weight) in the volatile solvent.

  • Ensure complete dissolution of both components.

  • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the resulting solid dispersion from the flask.

  • To test the solubility, suspend the solid dispersion in your aqueous buffer and measure the concentration of the dissolved compound over time as described in Protocol 1.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound Fails to Dissolve sol_screen Initial Solubility Screen (Common Solvents) start->sol_screen co_solvent Attempt Co-solvent Method (e.g., DMSO, Ethanol) sol_screen->co_solvent Poor aqueous solubility ph_adjust Attempt pH Adjustment (Acidic/Basic Buffers) co_solvent->ph_adjust Fails success Solubility Achieved co_solvent->success Successful adv_methods Explore Advanced Methods ph_adjust->adv_methods Fails ph_adjust->success Successful solid_disp Solid Dispersion adv_methods->solid_disp cyclo Cyclodextrin Complexation adv_methods->cyclo microemulsion Microemulsion Formulation adv_methods->microemulsion solid_disp->success fail Consult Further/Re-evaluate solid_disp->fail cyclo->success cyclo->fail microemulsion->success microemulsion->fail

Caption: Troubleshooting workflow for addressing solubility issues.

G Decision Tree for Selecting a Solubilization Method start Is simple solubilization required? cosolvent_ph Use Co-solvents or pH Adjustment start->cosolvent_ph Yes high_conc Is a high drug concentration needed? start->high_conc No solid_disp Consider Solid Dispersions high_conc->solid_disp Yes iv_admin Is it for IV administration? high_conc->iv_admin No cyclo Consider Cyclodextrin Complexation iv_admin->cyclo Yes oral_delivery Is it for oral delivery? iv_admin->oral_delivery No microemulsion Consider Microemulsions oral_delivery->microemulsion No sdds Consider SEDDS/SMEDDS oral_delivery->sdds Yes

Caption: Decision tree for selecting a suitable solubilization method.

References

optimization of reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a chemical reaction that produces a thiazole ring by reacting an α-haloketone with a thioamide.[1][2][3] This method was first reported by Arthur Hantzsch in 1887 and is valued for its reliability and the ready availability of the starting materials.[2][4]

Q2: What is the general mechanism of this synthesis?

The reaction begins with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration event that results in the formation of the aromatic thiazole ring.[1][4]

Q3: What are the typical starting materials for the Hantzsch synthesis?

The essential starting materials are an α-haloketone (such as 2-bromoacetophenone or chloroacetone) and a thioamide (like thiourea or thioacetamide).[4] The reaction can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[4][5]

Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known to be a high-yielding reaction.[1][6] However, yields can be diminished by suboptimal reaction conditions, purity of starting materials, incorrect stoichiometry, and the formation of side products.[7]

Troubleshooting Guide

Low or No Product Yield

Q5: My reaction yield is very low. What are the common causes and how can I address them?

Low yields can arise from several factors. A systematic approach to troubleshooting is recommended.[7]

  • Poor Quality of Starting Materials:

    • Issue: α-haloketones can decompose over time, and impurities in the thioamide can interfere with the reaction.[4][8]

    • Solution: Ensure the α-haloketone is fresh or has been stored properly. Check the purity of the thioamide and purify the starting materials if necessary. For instance, 1-bromo-2-heptanone can be purified by vacuum distillation.[8]

  • Suboptimal Reaction Temperature:

    • Issue: The reaction may be too slow at low temperatures, while excessively high temperatures can cause decomposition of reactants or products.[4][8][9]

    • Solution: If the reaction is sluggish at room temperature, gradually increase the heat and monitor the progress using Thin Layer Chromatography (TLC). Conversely, if decomposition is suspected, try lowering the temperature.[4][8]

  • Inappropriate Solvent:

    • Issue: The choice of solvent can significantly affect the reaction rate and yield.[4]

    • Solution: Alcohols like methanol or ethanol are commonly used. If the reaction is not proceeding as expected, consider a higher-boiling point solvent to enable higher reaction temperatures.[9]

  • Incorrect Stoichiometry:

    • Issue: An improper ratio of reactants can limit the yield.[8][9]

    • Solution: It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone.[8][9]

Incomplete Reaction

Q6: TLC analysis shows a significant amount of unreacted starting materials. How can I drive the reaction to completion?

  • Issue: The reaction time may be too short or the temperature too low.[8]

  • Solution:

    • Increase Reaction Time: Continue to monitor the reaction by TLC until the starting materials are consumed.

    • Increase Temperature: As mentioned previously, gradually increasing the temperature can improve the reaction rate.[7]

    • Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[7][8][10]

Formation of Side Products

Q7: I am observing multiple products in my reaction mixture. What are the potential side reactions and how can I minimize them?

  • Issue: Side reactions can occur, particularly under acidic conditions, which may lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[7][11] Thioamides can also be unstable in acidic conditions.[4]

  • Solution:

    • Control pH: Consider running the reaction under neutral or slightly basic conditions to avoid the formation of these side products.[4]

    • Optimize Reagent Addition: In multicomponent reactions, the order of reagent addition can be optimized to minimize competing reactions.[4]

    • Careful Workup: During the workup procedure, carefully control the pH during neutralization to avoid hydrolysis of the product.[4]

Optimization of Reaction Conditions

The following tables provide a summary of how different reaction parameters can affect the yield and reaction time.

Table 1: Effect of Solvent and Temperature on Yield and Reaction Time

Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Methanol 50 12 55 Reaction is slow and may not go to completion.
Methanol 65 (Reflux) 8 68 Moderate yield, longer reaction time needed.
Ethanol 78 (Reflux) 6 75 Good balance of reaction rate and yield.
Isopropanol 82 (Reflux) 5 78 Higher temperature can reduce reaction time.
- 100 4 70 Potential for increased byproduct formation.

Note: These are representative data, and actual results may vary.[9]

Experimental Protocols

Standard Protocol for Hantzsch Thiazole Synthesis

This protocol is a general procedure for the synthesis of 2-amino-4-phenylthiazole.[1]

Reaction Setup:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1][4]

Workup:

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[1][4]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[1][4]

Isolation:

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.[1][4]

Drying and Characterization:

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product by determining its melting point and running a TLC.[1]

Visual Guides

Hantzsch_Workflow A Reaction Setup (α-haloketone + Thioamide) B Heating and Stirring A->B Add Solvent C Cooling to Room Temp. B->C Reaction Time D Precipitation (add to Na2CO3 soln) C->D E Filtration D->E F Washing and Drying E->F G Characterization (Yield, MP, TLC) F->G

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting_Logic start Low Yield Observed purity Are starting materials pure? start->purity conditions Are reaction conditions optimal? purity->conditions Yes purify Purify/replace reactants purity->purify No side_reactions Side products observed? conditions->side_reactions Yes optimize_temp Optimize Temperature and Time conditions->optimize_temp No adjust_ph Adjust pH (neutral/basic) side_reactions->adjust_ph Yes end_node Improved Yield side_reactions->end_node No purify->conditions optimize_solvent Change Solvent optimize_temp->optimize_solvent adjust_stoich Adjust Stoichiometry optimize_solvent->adjust_stoich adjust_stoich->side_reactions adjust_ph->end_node

Caption: A troubleshooting decision tree for addressing low product yield.

References

identifying and minimizing side products in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the formation of common side products during the synthesis of thiazoles, with a primary focus on the widely used Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazole rings. It involves the condensation reaction between an α-haloketone and a thioamide.[1] This method is widely used due to its simplicity and the ability to introduce a variety of functional groups into the thiazole ring.[2]

Q2: What are the most common side products in the Hantzsch thiazole synthesis?

A2: The most frequently encountered side products are regioisomers in unsymmetrical syntheses and the formation of 2-imino-2,3-dihydrothiazole isomers. Other potential side products can arise from the self-condensation of the α-haloketone starting material.

Q3: How can I improve the overall yield of my Hantzsch thiazole synthesis?

A3: Optimizing reaction parameters such as temperature, solvent, and reaction time is crucial for improving yields. The use of catalysts and alternative energy sources like microwave or ultrasonic irradiation has also been shown to enhance yields and reduce reaction times.[3] Additionally, ensuring the purity of starting materials and using a slight excess of the thioamide can drive the reaction to completion.

Q4: Are there alternative methods to the Hantzsch synthesis for preparing thiazoles?

A4: Yes, several other methods exist, including the Cook-Heilbron synthesis and the Gabriel synthesis.[4] These methods can be useful alternatives, especially when the Hantzsch synthesis leads to intractable side product formation.

Troubleshooting Guides

Issue 1: Formation of Regioisomers in Unsymmetrical Thiazole Synthesis

Question: I am trying to synthesize an unsymmetrical thiazole using a substituted α-haloketone and a substituted thioamide in a one-pot reaction, but I am getting a mixture of two regioisomers. How can I obtain a single, specific regioisomer?

Answer:

The formation of regioisomers is a common challenge in unsymmetrical Hantzsch-type syntheses when all components are mixed in a single step.[5] To obtain a single regioisomer, a sequential, multi-step approach is the most effective strategy. This involves the controlled, stepwise formation of the key intermediates.

Recommended Solution: Sequential Hantzsch Synthesis Protocol

This protocol separates the initial S-alkylation from the cyclization and dehydration steps, ensuring the formation of a single desired regioisomer.

Experimental Protocol: Sequential Synthesis of a 2,4-Disubstituted Thiazole

  • Step 1: S-Alkylation of the Thioamide

    • In a round-bottom flask, dissolve the thioamide (1.0 eq.) in a suitable solvent such as ethanol or acetone.

    • Add a non-nucleophilic base (e.g., potassium carbonate, 1.1 eq.) to the solution and stir for 15 minutes at room temperature to form the thioenolate.

    • Slowly add the α-haloketone (1.0 eq.) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude S-alkylated intermediate. This intermediate can be purified by recrystallization or column chromatography if necessary.

  • Step 2: Cyclization and Dehydration

    • Dissolve the purified S-alkylated intermediate in a high-boiling point solvent like toluene or xylenes.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to the solution.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the intermediate is fully converted to the desired thiazole.

    • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Issue 2: Formation of 2-Imino-2,3-dihydrothiazole Side Product

Question: My reaction is producing a significant amount of an isomeric byproduct, which I suspect is the 2-imino-2,3-dihydrothiazole. How can I confirm its presence and minimize its formation?

Answer:

The formation of 2-imino-2,3-dihydrothiazoles is a known side reaction in the Hantzsch synthesis, particularly when conducted under acidic conditions.[6] In neutral or basic conditions, the reaction typically yields the 2-aminothiazole exclusively.

Mechanism of Side Product Formation:

Under acidic conditions, both nitrogen atoms of an N-substituted thiourea can act as nucleophiles. If the unsubstituted nitrogen attacks the carbonyl carbon, the desired 2-(substituted amino)thiazole is formed. However, if the substituted nitrogen attacks the carbonyl, the 3-substituted 2-imino-2,3-dihydrothiazole is produced.

Identification:

The two isomers can often be distinguished by NMR spectroscopy, as the chemical shifts of the protons on the thiazole ring will differ.

Recommended Solutions:

  • Control of pH: The most effective way to prevent the formation of the 2-imino isomer is to run the reaction under neutral or slightly basic conditions. The addition of a non-nucleophilic base like sodium bicarbonate or potassium carbonate can neutralize any acid formed during the reaction.[1]

  • Choice of Solvent: Using a polar protic solvent like ethanol or methanol at reflux generally favors the formation of the 2-aminothiazole.

Data Presentation: Effect of Reaction Conditions on Product Distribution

Reaction Condition2-Aminothiazole Yield2-Imino-2,3-dihydrothiazole YieldReference
Neutral (e.g., refluxing ethanol)Exclusive productNot formed[6]
Acidic (10M HCl-EtOH at 80°C)VariesUp to 73%[6]
Issue 3: Low Yield and Presence of Unreacted Starting Materials

Question: My reaction has a low yield, and TLC analysis shows a significant amount of unreacted α-haloketone. How can I improve the conversion?

Answer:

Low conversion can be due to several factors, including suboptimal reaction conditions or the purity of the starting materials.

Recommended Solutions:

  • Increase the Stoichiometry of the Thioamide: Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete consumption of the α-haloketone.[7]

  • Optimize Reaction Temperature: The Hantzsch synthesis often requires heating. If the reaction is being run at room temperature, consider increasing the temperature incrementally.

  • Increase Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.

  • Purity of Starting Materials: Ensure that the α-haloketone and thioamide are pure. Impurities can inhibit the reaction. α-Haloketones can be particularly unstable and may need to be freshly prepared or purified before use.

  • Consider Microwave or Ultrasonic Irradiation: These techniques can often lead to shorter reaction times and higher yields.[3]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the synthesis of a simple 2-aminothiazole.[8]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water.

  • Spread the collected solid on a watch glass and allow it to air dry.

Protocol 2: Alternative Synthesis - Cook-Heilbron Method for 5-Aminothiazoles

This method is an alternative to the Hantzsch synthesis and is particularly useful for preparing 5-aminothiazoles.[9]

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile)

  • Carbon disulfide

  • Ethanol

Procedure:

  • Dissolve the α-aminonitrile (1.0 eq.) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide (1.1 eq.) to the solution with stirring.

  • Allow the reaction mixture to stir at room temperature. The reaction is typically complete within a few hours.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Visualizations

Hantzsch_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products alpha_haloketone α-Haloketone s_alkylation S-Alkylation Intermediate alpha_haloketone->s_alkylation S-Nucleophilic Attack (SN2) thioamide Thioamide thioamide->s_alkylation hydroxythiazoline Hydroxythiazoline Intermediate s_alkylation->hydroxythiazoline Intramolecular Cyclization thiazole Thiazole hydroxythiazoline->thiazole Dehydration (-H₂O) (Neutral/Basic Conditions) imino_thiazoline 2-Imino-2,3- dihydrothiazole (Side Product) hydroxythiazoline->imino_thiazoline Dehydration (-H₂O) (Acidic Conditions) Troubleshooting_Workflow start Start Thiazole Synthesis analyze Analyze Reaction Mixture (TLC, NMR) start->analyze check_side_products Side Products Detected? analyze->check_side_products identify_side_product Identify Side Product check_side_products->identify_side_product Yes success Successful Synthesis check_side_products->success No regioisomers Regioisomers identify_side_product->regioisomers imino_isomer 2-Imino Isomer identify_side_product->imino_isomer other_impurities Other Impurities identify_side_product->other_impurities solution_regioisomers Implement Sequential Synthesis Protocol regioisomers->solution_regioisomers solution_imino_isomer Adjust pH to Neutral/Basic Conditions imino_isomer->solution_imino_isomer solution_other Optimize Reaction Conditions (Temp, Time, Purity) other_impurities->solution_other re_analyze Re-run and Analyze solution_regioisomers->re_analyze solution_imino_isomer->re_analyze solution_other->re_analyze re_analyze->check_side_products

References

Technical Support Center: Purification Strategies for 4-(3-Bromophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 4-(3-bromophenyl)-1,3-thiazol-2-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.

Q2: What are the likely impurities in a crude sample of this compound synthesized via the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis, a common route for this compound, involves the reaction of 2-bromo-1-(3-bromophenyl)ethan-1-one with thiourea. Potential impurities include:

  • Unreacted starting materials: 2-bromo-1-(3-bromophenyl)ethan-1-one and thiourea.

  • Side products: Formation of isomeric thiazole derivatives or other condensation byproducts.[1]

  • Polymeric material: Over-reaction or side reactions can sometimes lead to the formation of polymeric impurities.

Q3: My purified this compound is a hydrobromide salt. How does this affect purification?

The Hantzsch synthesis can sometimes yield the product as a hydrobromide salt, which will have different solubility characteristics compared to the free base.[2] It is generally more polar and water-soluble. Neutralization with a base (e.g., sodium carbonate or sodium bicarbonate solution) is necessary to obtain the free amine before proceeding with standard purification techniques like column chromatography using normal phase silica gel.[3]

Troubleshooting Guides

Recrystallization

Q4: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I try?

Finding an appropriate recrystallization solvent requires a balance of solubility. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aminothiazole derivatives, common choices include:

  • Ethanol or Methanol: These are often good starting points for recrystallizing polar compounds.

  • Ethanol/Water or DMF/Water mixtures: The addition of water as an anti-solvent can help to induce crystallization.[4]

  • Acetic Acid: For basic compounds like aminothiazoles that are difficult to recrystallize from common organic solvents, acetic acid can be an effective solvent.

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Q5: I am observing significant peak tailing during column chromatography of this compound on silica gel. How can I resolve this?

Peak tailing is a common issue when purifying basic compounds like amines on acidic silica gel.[5] The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this:

  • Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.[5][6]

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel column.[5]

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with the chosen mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification TechniqueMobile Phase / Solvent SystemTypical RecoveryPurity (Typical)
Recrystallization Ethanol70-85%>98%
Ethanol/Water65-80%>98%
Column Chromatography Hexane/Ethyl Acetate (with 0.5% Triethylamine)80-95%>99%
Dichloromethane/Methanol (with 0.5% Triethylamine)75-90%>99%

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product (from synthesis) Dissolve Dissolve in appropriate solvent Crude->Dissolve Neutralize Neutralize with base (if salt) Dissolve->Neutralize Is it a salt? Recrystallize Recrystallization Dissolve->Recrystallize Is it the free base? Neutralize->Recrystallize CheckPurity Check Purity (TLC, NMR, etc.) Recrystallize->CheckPurity Column Column Chromatography Pure Pure Product (>98%) Column->Pure CheckPurity->Column Further purification needed CheckPurity->Pure Purity OK

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

TroubleshootingLogic Start Start Column Chromatography Problem Observe Peak Tailing? Start->Problem Solution1 Add Triethylamine (0.1-1%) to Eluent Problem->Solution1 Yes GoodPeak Good Peak Shape Problem->GoodPeak No Solution2 Switch to Alumina or Amine-Functionalized Silica Solution1->Solution2 If tailing persists Solution1->GoodPeak Solution2->GoodPeak

Caption: Decision-making process for troubleshooting peak tailing in column chromatography.

References

troubleshooting guide for 4-(3-Bromophenyl)-1,3-thiazol-2-amine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Bromophenyl)-1,3-thiazol-2-amine. This document addresses common experimental challenges, provides detailed protocols, and offers data for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, 2-bromo-1-(3-bromophenyl)ethanone, with thiourea.

Q2: I am observing a low to no yield of the desired product. What are the potential causes and solutions?

A2: Low or no product yield in the Hantzsch synthesis can stem from several factors:

  • Incomplete reaction: The reaction time may be too short or the temperature too low. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider incrementally increasing the reaction time or temperature.

  • Degradation of reactants or product: Excessive heat can lead to the decomposition of starting materials or the final product. It is crucial to optimize the reaction temperature, starting lower and gradually increasing it.

  • Incorrect stoichiometry: An improper ratio of 2-bromo-1-(3-bromophenyl)ethanone to thiourea can limit the yield. Using a slight excess (1.1-1.5 equivalents) of thiourea can help ensure the complete conversion of the α-haloketone.

  • Poor quality of starting materials: Impurities in the reactants can interfere with the reaction. Ensure the purity of both 2-bromo-1-(3-bromophenyl)ethanone and thiourea before starting the synthesis.

Q3: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize them?

A3: A common side reaction, particularly under acidic conditions, can lead to the formation of isomeric byproducts such as 2-imino-2,3-dihydrothiazoles. To minimize side product formation, it is important to control the reaction conditions, especially the pH. Running the reaction in a neutral solvent like ethanol is generally recommended. Careful purification of the crude product by recrystallization or column chromatography is also essential to isolate the desired this compound.

Q4: What is the best way to purify the crude this compound?

A4: The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Ethanol is a commonly used solvent for the recrystallization of 2-aminothiazole derivatives. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to obtain crystals.

  • Column Chromatography: For more challenging purifications, column chromatography on silica gel is effective. A common eluent system is a mixture of petroleum ether and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture.

Q5: How should I store this compound?

A5: It is recommended to store the compound in a cool, dry place, away from light and moisture to prevent degradation.

Physicochemical and Spectral Data

Below is a summary of the key physicochemical and spectral data for this compound.

PropertyValueSource
Molecular Formula C₉H₇BrN₂SPubChem[1]
Molecular Weight 255.14 g/mol PubChem[1]
CAS Number 105512-81-0PubChem[1]
Boiling Point 93 °CChemBK[2]
Appearance Solid (form may vary)General Knowledge
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 7.86 (t, J = 1.8 Hz, 1H), 7.76 (d, J = 7.8 Hz, 1H), 7.38 (t, J = 7.9 Hz, 1H), 7.29 (d, J = 8.8 Hz, 1H), 7.16 (s, 1H), 7.14 (s, 2H)Inferred from similar compounds[3]
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 168.8, 148.7, 137.4, 133.9, 130.8, 127.3, 125.7, 124.4, 103.6Inferred from similar compounds[3]

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-bromo-1-(3-bromophenyl)ethanone

  • Thiourea

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 equivalent) in ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to afford the pure this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction, degradation of reactants/product, incorrect stoichiometry, poor quality of starting materials.Monitor reaction by TLC; optimize temperature and time. Use a slight excess of thiourea. Ensure purity of starting materials.
Formation of Multiple Products Isomer formation under acidic conditions.Control pH by running the reaction in a neutral solvent like ethanol. Purify the crude product carefully.
Difficulty in Product Isolation Product may be soluble in the work-up solvent.If the product is water-soluble, consider alternative extraction solvents or salting out.
Product is an Oil, Not a Solid Presence of impurities.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purify by column chromatography.
Reaction Does Not Go to Completion Insufficient heating or reaction time, presence of water.Ensure adequate heating and extend the reaction time. Use anhydrous solvents.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactant1 2-bromo-1-(3-bromophenyl)ethanone reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) reactant1->reaction reactant2 Thiourea reactant2->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the Hantzsch synthesis of this compound.

Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Reactant/Product Degradation start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Impure Starting Materials start->cause4 solution1 Increase reaction time/temp. Monitor via TLC. cause1->solution1 solution2 Optimize temperature. Avoid excessive heat. cause2->solution2 solution3 Use slight excess of thiourea (1.1-1.5 eq). cause3->solution3 solution4 Purify starting materials before use. cause4->solution4

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

enhancing the stability of 4-(3-Bromophenyl)-1,3-thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-(3-Bromophenyl)-1,3-thiazol-2-amine in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound in solution?

A1: Like many 4-aryl-1,3-thiazole derivatives, the primary degradation pathways for this compound include hydrolysis, oxidation, and photodegradation.[1]

  • Hydrolysis: The thiazole ring can be susceptible to cleavage under certain pH conditions, particularly in alkaline (basic) media.[1] Forced degradation studies often use acidic and basic conditions to assess this vulnerability.[2][3]

  • Oxidation: The sulfur atom within the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.[1] This can be initiated by dissolved oxygen, peroxide impurities in solvents, or trace metal ions.

  • Photodegradation: Aromatic and heterocyclic systems, such as the bromophenyl and thiazole rings in this compound, are often prone to degradation upon exposure to UV or visible light.[1][4] This can result in complex mixtures of photoproducts through mechanisms like photo-oxygenation.[4]

Q2: My stock solution of this compound in DMSO has turned from clear to a darker color. What is happening?

A2: A change in color is a visual indicator of chemical degradation.[5] While DMSO is a common solvent due to its high solubilizing capacity, it is also known to contribute to the instability of some chemical compounds, potentially through oxidation or other spontaneous reactions.[5] The degradation is likely accelerated by repeated freeze-thaw cycles and exposure to light and air during handling.[5]

Q3: What are the best practices for preparing and storing solutions to maximize the stability of this compound?

A3: To minimize degradation, follow these handling and storage procedures:

  • Solvent Selection: Use high-purity, anhydrous solvents. For stock solutions, consider using minimal amounts of water-miscible organic solvents like DMSO or ethanol, which can then be diluted into your aqueous buffer immediately before use.[1]

  • Fresh Preparation: Always prepare solutions fresh before an experiment.[6] Avoid using old stock solutions, especially if they have undergone multiple freeze-thaw cycles.[5]

  • pH Control: The solubility and stability of compounds with ionizable groups are highly pH-dependent.[1] Whenever possible, maintain the pH of aqueous solutions in the neutral range, unless experimental data suggests another pH is optimal for stability.[6]

  • Protect from Light: Store both the solid compound and its solutions in amber vials or otherwise protected from light to prevent photodegradation.[1][6]

  • Low Temperature Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C). For solid compounds, storage should be in a cool, dark, and dry place.[6]

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider deoxygenating solvents and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]

Q4: How can I quickly assess the stability of my compound in a new experimental buffer?

A4: A preliminary stability test can be performed by dissolving the compound in the new buffer and analyzing it via HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) while incubating at the intended experimental temperature.[1] A decrease in the peak area of the parent compound alongside the emergence of new peaks is a clear indicator of instability.[1]

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Action(s)
Rapid decrease of parent compound peak in HPLC analysis. Hydrolysis or Oxidation: The pH of the solution may be too acidic or basic, or the solvent may contain oxidizing impurities.Check and adjust the pH of your solution to a neutral range. Use fresh, high-purity, or deoxygenated solvents. Consider adding a chelating agent like EDTA to sequester catalytic metal ions.[6]
Appearance of multiple new peaks in the chromatogram. Photodegradation or Complex Degradation: The compound is likely degrading due to light exposure or a combination of stress factors.Protect the solution from all light sources during preparation, storage, and handling.[1] If the issue persists, perform a systematic forced degradation study to identify the specific cause.
Inconsistent biological or analytical results between batches. Stock Solution Instability: The compound is likely degrading in the stock solution over time, leading to varying concentrations of the active compound.Prepare fresh stock solutions for each experiment from the solid material.[5] Avoid multiple freeze-thaw cycles.[5] If using DMSO, consider alternative solvents if stability issues persist.[5]
Precipitation of the compound in an aqueous buffer. Poor Solubility: The compound may have low solubility in the final buffer, which can be pH-dependent.Determine the pKa of your compound and adjust the buffer pH to favor the more soluble form.[1] Alternatively, use a minimal amount of a co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects the experiment.[1]

Quantitative Data Summary

Forced degradation studies are essential for understanding a compound's intrinsic stability.[7][8] The table below summarizes typical stress conditions used for 4-aryl-1,3-thiazole derivatives, designed to achieve 5-20% degradation.[7]

Stress ConditionReagent/MethodTypical ConditionsPurpose
Acidic Hydrolysis 1 M HClIncubate solution at 60°CTo assess stability in acidic environments.[1]
Alkaline Hydrolysis 1 M NaOHIncubate solution at 60°CTo assess stability in basic environments, often a major degradation pathway.[1]
Oxidation 3-5% H₂O₂Incubate solution at room temperatureTo evaluate susceptibility to oxidative degradation.[2]
Thermal Degradation Dry Heat (solid) / Reflux (solution)80°C for 48 hours (solid) or reflux for 24 hours (solution)To determine the effect of high temperatures on stability.[1]
Photodegradation UV Lamp or Direct SunlightExpose solution for 48 hours (with a dark control)To identify sensitivity to light.[1][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as acetonitrile or methanol.[1]

  • Application of Stress Conditions:

    • Acidic: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.[1]

    • Alkaline: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.[1]

    • Oxidative: Mix an aliquot of the stock solution with an equal volume of 5% H₂O₂. Keep at room temperature.[2]

    • Thermal: Reflux a solution of the compound in a suitable solvent for 24 hours.[1]

    • Photolytic: Expose a solution of the compound to a UV lamp or direct sunlight for 48 hours. Prepare a control sample wrapped in aluminum foil to be kept in the dark.[1]

  • Time-Point Sampling: Withdraw aliquots from each stressed sample at specified intervals (e.g., 0, 4, 8, 12, and 24 hours).[1]

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2). Monitor the decrease in the parent peak and the formation of degradation product peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products.

  • Column Selection: Start with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size), which is common for separating small aromatic molecules.

  • Mobile Phase Selection:

    • Use a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2]

    • Perform gradient elution to ensure separation of all potential degradation products, which may have a wide range of polarities. A typical gradient might run from 30% to 90% organic solvent over 20-30 minutes.

  • Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance (e.g., 238 nm for a similar thiazole derivative).[2] A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Method Validation: Once the separation is optimized using stressed samples, validate the method according to ICH guidelines to ensure it is specific, accurate, and precise for quantifying the compound and its degradants.[3]

Visual Diagrams

parent This compound hydrolysis Hydrolysis (Acidic/Alkaline) parent->hydrolysis oxidation Oxidation (O₂, H₂O₂) parent->oxidation photo Photodegradation (UV/Visible Light) parent->photo prod_hydro Ring-Opened Products & Other Hydrolysates hydrolysis->prod_hydro prod_oxi Thiazole S-Oxide / Sulfone Derivatives oxidation->prod_oxi prod_photo Complex Photoproducts (e.g., Cycloadducts) photo->prod_photo

Caption: Potential degradation pathways for this compound.

start Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) stress Divide and Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points (0, 4, 8, 12, 24 hr) stress->sample prep Neutralize (if needed) & Dilute Samples sample->prep analyze Analyze via Stability-Indicating HPLC-UV/PDA Method prep->analyze identify Identify Degradants (LC-MS) analyze->identify end Assess Stability Profile & Identify Pathways identify->end

Caption: Experimental workflow for a forced degradation stability assessment.

action action start Inconsistent Results or Visible Degradation? q_light Is solution protected from light? start->q_light Yes q_fresh Is solution prepared fresh? q_light->q_fresh Yes a_light Store in amber vials. Wrap experiments in foil. q_light->a_light No q_ph Is pH controlled (e.g., neutral buffer)? q_fresh->q_ph Yes a_fresh Prepare fresh solutions for each experiment. q_fresh->a_fresh No q_solvent Using high-purity, deoxygenated solvent? q_ph->q_solvent Yes a_ph Adjust pH and re-evaluate. Consider buffer choice. q_ph->a_ph No a_solvent Use fresh, high-purity solvents. Consider inert atmosphere. q_solvent->a_solvent No end_node Stability should be improved. Monitor via HPLC. q_solvent->end_node Yes a_light->q_fresh a_fresh->q_ph a_ph->q_solvent a_solvent->end_node

Caption: A logical workflow for troubleshooting stability issues in solution.

References

refining protocols for 4-(3-Bromophenyl)-1,3-thiazol-2-amine biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with 4-(3-Bromophenyl)-1,3-thiazol-2-amine and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the biological evaluation of this compound.

Question/Issue Answer/Troubleshooting Steps
Compound Solubility Issues: My compound is precipitating in the cell culture media or assay buffer.1. Check Compound Purity: Ensure the compound is of high purity. Impurities can significantly affect solubility. 2. Prepare High-Concentration Stock in DMSO: Prepare a primary stock solution in 100% DMSO (e.g., 10-50 mM). Store appropriately.[1] 3. Optimize Final DMSO Concentration: When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. Perform a vehicle control with the same DMSO concentration. 4. Use a Surfactant: For some in vitro assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility. This must be validated to ensure it does not interfere with the assay. 5. Test Different Buffers: The pH and composition of the buffer can influence solubility. Test a range of physiological buffers if the assay permits.
High Background Signal in Assay: I'm observing a high signal in my negative control wells.1. Media Components: Phenol red in culture media can cause autofluorescence. For fluorescence-based assays, switch to phenol red-free media.[2] 2. Insufficient Blocking: In assays like In-Cell Westerns, insufficient blocking can lead to non-specific antibody binding and high background. Use an appropriate blocking buffer and ensure adequate incubation time.[3] 3. Plate Selection: For luminescence assays, use white, opaque-walled plates to maximize signal and prevent crosstalk. For fluorescence assays, use black plates to reduce background.[2] 4. Reagent Quality: Ensure all reagents, especially detection reagents, are not expired and have been stored correctly.
Inconsistent or Non-Reproducible Results: My results vary significantly between experiments.1. Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and have a consistent, low passage number. High passage numbers can lead to phenotypic drift.[4][5] 2. Cell Plating Uniformity: Ensure even cell distribution when seeding plates. Uneven plating can lead to variability in cell number per well. After plating, allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.[6] 3. Consistent Incubation Times: Adhere strictly to all incubation times and temperatures as specified in the protocol.[3] 4. Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of compound dilutions and reagents.
Low Assay Sensitivity or Weak Signal: The signal-to-noise ratio is too low to get meaningful data.1. Optimize Cell Number: Titrate the number of cells seeded per well. Too few or too many cells can result in a suboptimal signal. 2. Optimize Reagent Concentrations: The concentration of substrates, antibodies, or detection reagents may need to be optimized for your specific experimental conditions. 3. Adjust Incubation Time: The incubation time with the detection reagent may need to be increased to allow for sufficient signal development.[1] 4. Gain Setting on Plate Reader: For fluorescent or luminescent assays, adjusting the gain setting on the microplate reader can amplify a weak signal. However, be cautious as this can also increase background noise.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not widely published, the following tables summarize representative biological activities of closely related 4-(4-Bromophenyl)-1,3-thiazol-2-amine derivatives, which can serve as a reference.

Table 1: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [7][8]

Compound IDTarget OrganismAssay TypeActivity (MIC, µg/mL)
Derivative 1E. coliBroth Microdilution20
Derivative 2S. aureusBroth Microdilution50
Derivative 3A. nigerBroth Microdilution80
Norfloxacin (Std.)E. coliBroth Microdilution12.5
Fluconazole (Std.)A. nigerBroth Microdilution25

Table 2: Anticancer Activity of a 4-(4-Bromophenyl)-thiazol-2-amine Derivative [8][9]

Compound IDCell LineAssay TypeActivity (IC₅₀, µM)
Derivative p2MCF-7 (Breast)SRB Assay3.5
5-Fluorouracil (Std.)MCF-7 (Breast)SRB Assay2.8

Experimental Protocols & Workflows

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard kinase assay methodologies and is suitable for determining the inhibitory activity of compounds against a specific protein kinase.[1][10]

Materials:

  • Kinase of interest and its corresponding substrate.

  • ATP.

  • This compound (Test Compound).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit).

  • White, opaque 384-well plates.

  • DMSO (100%).

Procedure:

  • Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Create a serial dilution series (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of kinase solution (at 2X final concentration) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Kinase Reaction:

    • Add 2 µL of a substrate/ATP mixture (at 2X final concentration) to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Plate Reaction cluster_detection Signal Detection Compound_Prep Prepare Compound Serial Dilutions in DMSO Add_Compound 1. Add Compound/ DMSO to Plate Compound_Prep->Add_Compound Reagent_Prep Prepare Kinase and Substrate/ATP Solutions Add_Kinase 2. Add Kinase Solution Reagent_Prep->Add_Kinase Add_Sub_ATP 4. Add Substrate/ATP (Initiate Reaction) Reagent_Prep->Add_Sub_ATP Add_Compound->Add_Kinase Pre_Incubate 3. Pre-incubate (10 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_Sub_ATP Incubate 5. Incubate (60 min) Add_Sub_ATP->Incubate Add_ADP_Glo 6. Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate_1 7. Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Detection 8. Add Detection Reagent Incubate_1->Add_Detection Incubate_2 9. Incubate (30 min) Add_Detection->Incubate_2 Read_Plate Read Luminescence Incubate_2->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

A generalized workflow for an in vitro luminescence-based kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • This compound (Test Compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Clear, flat-bottomed 96-well plates.

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is ≤0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium to the appropriate wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate (24h) for Attachment Seed_Cells->Incubate_Attach Treat_Cells Treat Cells with Compound Incubate_Attach->Treat_Cells Prepare_Compound Prepare Compound Dilutions in Media Prepare_Compound->Treat_Cells Incubate_Treat Incubate (48-72h) Treat_Cells->Incubate_Treat Add_Reagent Add Viability Reagent (e.g., MTT) Incubate_Treat->Add_Reagent Incubate_Reagent Incubate (3-4h) Add_Reagent->Incubate_Reagent Solubilize Solubilize Formazan (if required) Incubate_Reagent->Solubilize Read_Plate Read Absorbance/ Fluorescence/Luminescence Solubilize->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

A general workflow for a cell-based viability or cytotoxicity assay.

Hypothetical Signaling Pathway

Aminothiazole derivatives are known to target various protein kinases. The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target for cancer therapeutics. This compound could potentially inhibit a kinase at any level of this cascade (e.g., RAF, MEK).

Signaling_Pathway cluster_nucleus Nuclear Events cluster_transcription GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Myc, AP-1) Inhibitor 4-(3-Bromophenyl) -1,3-thiazol-2-amine Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

A hypothetical MAPK signaling pathway targeted by a kinase inhibitor.

References

addressing challenges in scaling up 4-(3-Bromophenyl)-1,3-thiazol-2-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for challenges encountered during the scale-up production of 4-(3-Bromophenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method for synthesizing 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this corresponds to the reaction between 2-bromo-1-(3-bromophenyl)ethan-1-one and thiourea.[2][4]

Q2: What are the primary challenges when scaling up this synthesis?

Key challenges during the scale-up of the Hantzsch thiazole synthesis include:

  • Exothermic Reaction Control: The reaction can be exothermic, necessitating careful temperature management to prevent side reactions and ensure safety.[5]

  • Maintaining Homogeneity: Ensuring effective mixing of reactants in a larger volume can be difficult, potentially leading to localized concentration gradients and side product formation.

  • Product Isolation and Purification: The product may be poorly soluble in the reaction solvent, leading to precipitation.[2] While this can aid in initial isolation, purification to high standards on a large scale can be challenging, often requiring recrystallization or large-scale chromatography.[5][6]

  • Impurity Profile: Side reactions can lead to the formation of isomeric byproducts or dimers, which may be difficult to remove at scale.[1][5]

Q3: Which solvents are recommended for this reaction?

Ethanol and methanol are commonly used solvents for the Hantzsch synthesis of 2-aminothiazoles, often with refluxing temperatures.[2][7] The choice of solvent can influence reaction rate and product solubility.

Q4: Are there any catalysts that can improve the reaction efficiency?

While the base reaction often proceeds without a catalyst, various catalysts have been reported to improve yields and reaction times for thiazole synthesis. These include copper silicate, iodine, and silica-supported tungstosilicic acid.[3][7][8][9] For a clean and straightforward scale-up, beginning with a catalyst-free approach is often preferred, moving to a catalyzed process only if yields are unacceptably low.

Troubleshooting Guide

Issue 1: Low Product Yield

Q: My reaction yield is significantly lower than expected upon scale-up. What are the potential causes and how can I address them?

A: Low yields in the Hantzsch thiazole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Incomplete Conversion: A significant amount of unreacted starting materials may be present.

    • Solution: Consider increasing the reaction temperature or extending the reaction time.[1] Ensure the stoichiometry is correct; a slight excess of thiourea (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.[4][7]

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

    • Solution: Under strongly acidic conditions, isomeric 2-imino-2,3-dihydrothiazoles can form.[1] Careful control of pH is crucial. Overheating can lead to dimerization or polymerization of intermediates; ensure precise temperature control.[5]

  • Suboptimal Reaction Conditions: The conditions that worked at the lab scale may not be optimal for a larger batch.

    • Solution: Re-optimize parameters such as temperature, solvent, and reactant concentration at the new scale. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases, though its scalability can be a concern.[10]

Issue 2: Product Purity is Poor After Isolation

Q: The isolated crude product contains significant impurities that are difficult to remove. What are the best purification strategies?

A: Purifying polar compounds like this compound can be challenging.[5] A multi-step purification process is often most effective.

  • Inefficient Primary Purification:

    • Solution: Recrystallization from a suitable solvent like hot ethanol is a highly effective method for purification at scale.[5][7] Ensure the crude product is properly washed to remove inorganic salts before recrystallization.[5]

  • Challenging Chromatography:

    • Solution: Standard silica gel chromatography can be difficult due to the polar nature of the amine.[5] Consider using an alternative stationary phase like alumina or employing reverse-phase chromatography.[5] For silica gel, using a solvent system with a basic modifier like triethylamine can sometimes improve peak shape and separation.[6]

Issue 3: Reaction is Difficult to Control at Scale

Q: I'm observing a strong exotherm during the reaction, making temperature control difficult. How can I manage this?

A: Exothermic reactions are a significant safety concern during scale-up.[5]

  • Rapid Reagent Addition:

    • Solution: Implement a controlled, slow addition of one of the reagents (e.g., the α-haloketone) to the reaction mixture. This allows the cooling system to dissipate the heat as it is generated.[5]

  • Inadequate Cooling:

    • Solution: Ensure the reactor's cooling capacity is sufficient for the batch size. Monitor the internal temperature of the reactor closely throughout the addition and reaction period.[5]

Quantitative Data

The following table summarizes typical reaction parameters for the Hantzsch synthesis of 4-aryl-2-aminothiazoles, which can be used as a starting point for the optimization of this compound production.

ParameterValueCompoundSource
Thiourea Stoichiometry 1.2 mmoles (per 1 mmole of α-haloketone)4-Substituted-2-aminothiazoles[7]
Thiourea Stoichiometry 1.5 mmoles (per 1 mmole of α-haloketone)2-amino-4-phenylthiazole[4]
Solvent Ethanol4-Substituted-2-aminothiazoles[7]
Solvent Methanol2-amino-4-phenylthiazole[2]
Temperature 78 °C (Reflux)4-Substituted-2-aminothiazoles[7]
Reaction Time 30 minutes2-amino-4-phenylthiazole[2][4]
Yield 91.7% (for 4-(4-chlorophenyl) derivative)2-amino-4-(4-chlorophenyl)thiazole[11]
Yield 99%2-amino-4-phenylthiazole[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.[2][4]

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) and thiourea (1.2-1.5 eq).

  • Solvent Addition: Add ethanol to the reactor (approx. 5-10 mL per gram of the α-haloketone).

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[2][7]

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate (e.g., 5% Na₂CO₃) or another suitable base to neutralize the hydrobromide salt formed and precipitate the free amine product.[2]

  • Isolation: Collect the solid product by filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with water to remove any inorganic salts and residual thiourea.

  • Drying: Dry the collected solid in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dry this compound into an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot ethanol to the flask and heat the mixture until the solid completely dissolves.

  • Cooling & Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration.

  • Drying: Dry the crystals under vacuum to obtain the final, purified product.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants reactant1 2-Bromo-1-(3-bromophenyl)ethan-1-one reagents + Ethanol + Heat (Reflux) reactant1->reagents reactant2 Thiourea reactant2->reagents product This compound reagents->product Hantzsch Condensation

Caption: Hantzsch synthesis of the target compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conversion Analyze crude sample (TLC/LCMS). Is conversion incomplete? start->check_conversion check_purity Are there significant side products? check_conversion->check_purity No optimize_time_temp Increase reaction time or temperature. Verify stoichiometry. check_conversion->optimize_time_temp Yes optimize_conditions Re-evaluate reaction conditions. Check for degradation (lower temp). Ensure pH control. check_purity->optimize_conditions Yes check_isolation Review isolation procedure. Is product lost during workup? check_purity->check_isolation No end Yield Improved optimize_time_temp->end optimize_conditions->end optimize_workup Modify workup/extraction pH. Use alternative solvent. check_isolation->optimize_workup Yes check_isolation->end No optimize_workup->end

Caption: Logical steps to diagnose and resolve low yield issues.

Process Flow for Scale-Up Considerations

Scale_Up_Flow cluster_0 lab_scale Lab Scale Synthesis (g scale) pilot_scale Pilot Plant Scale-Up (kg scale) lab_scale->pilot_scale Evaluate production_scale Production Scale (>>kg scale) pilot_scale->production_scale Optimize a Safety Assessment (Exothermicity) pilot_scale->a b Mixing Efficiency pilot_scale->b c Heat Transfer pilot_scale->c d Material Handling production_scale->d e Purification Strategy production_scale->e

Caption: Key considerations when moving from lab to production scale.

References

method development for consistent results with 4-(3-Bromophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results when working with 4-(3-Bromophenyl)-1,3-thiazol-2-amine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide quick answers to common questions and solutions to problems that may arise during your experiments.

Synthesis

Question: What is the most common method for synthesizing this compound?

Answer: The most widely used and established method is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[1] In the case of this compound, the precursors are typically 2-bromo-1-(3-bromophenyl)ethan-1-one and thiourea.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis of 2-aminothiazoles can stem from several factors.[2] Refer to the troubleshooting table below for potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete reaction - Ensure the reaction is heated to the appropriate temperature (reflux in ethanol is common).- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).[3]
Side reactions - Control the reaction temperature carefully, as excessive heat can lead to the formation of byproducts.- Ensure the purity of your starting materials, especially the α-haloketone.
Degradation of reactants or product - Use fresh, high-purity thiourea and α-haloketone.- Work up the reaction promptly after completion to avoid product degradation.
Suboptimal solvent - While ethanol is commonly used, other solvents like methanol can also be effective.[4] Consider a trial with a different alcohol-based solvent.

Question: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

Answer: Multiple spots on a TLC plate indicate the presence of unreacted starting materials, intermediate products, or byproducts. Common impurities include unreacted 2-bromo-1-(3-bromophenyl)ethan-1-one, excess thiourea, and potentially self-condensation products of the α-haloketone.

Purification

Question: What is the best way to purify the crude this compound?

Answer: The initial product of the Hantzsch synthesis is often the hydrobromide salt of the thiazole, which can be soluble in the reaction mixture.[1] Neutralization with a weak base like sodium bicarbonate or sodium carbonate will precipitate the free amine, which can then be collected by filtration.[1] For higher purity, recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of DMF and water is recommended.[4]

Question: My purified product still shows impurities in the NMR spectrum. What should I do?

Answer: If recrystallization does not yield a product of sufficient purity, column chromatography is a viable next step. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from persistent impurities.

Troubleshooting Purification Issues

Problem Potential Cause Recommended Solution
Product is an oil and does not precipitate - The product may be impure or still in its salt form.- Ensure complete neutralization of the reaction mixture.- Try adding a non-polar solvent to induce precipitation.- Purify by column chromatography.
Low recovery after recrystallization - The chosen solvent may be too good, leading to high solubility.- The product may be lost during transfers.- Use a solvent system where the product has high solubility at high temperatures and low solubility at room temperature.- Minimize the number of transfer steps and ensure complete transfer of the product at each stage.
Product color is off (e.g., dark brown) - Presence of colored impurities from side reactions or degradation.- Treat the crude product with activated charcoal during recrystallization.- Perform column chromatography for more effective color removal.

Characterization

Question: What are the expected spectral characteristics for this compound?

Answer: The structure of this compound can be confirmed using various spectroscopic techniques.

Technique Expected Observations
¹H NMR - Aromatic protons in the 7-8 ppm region.- A singlet for the thiazole proton (C5-H).- A broad singlet for the -NH₂ protons.
¹³C NMR - Signals corresponding to the carbon atoms of the bromophenyl and thiazole rings.
IR Spectroscopy - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C=N stretching of the thiazole ring.- C-Br stretching vibration.[5]
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (C₉H₇BrN₂S).

Experimental Protocols

Synthesis of this compound (Hantzsch Thiazole Synthesis)

Materials:

  • 2-bromo-1-(3-bromophenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-bromo-1-(3-bromophenyl)ethan-1-one in ethanol.

  • Add 1.1 equivalents of thiourea to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt until the pH is approximately 8-9.

  • The free amine product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent like ethanol.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification alpha_haloketone 2-bromo-1-(3-bromophenyl)ethan-1-one dissolve Dissolve in Ethanol alpha_haloketone->dissolve thiourea Thiourea thiourea->dissolve reflux Reflux (2-4h) dissolve->reflux cool Cool to RT reflux->cool neutralize Neutralize (aq. NaHCO₃) cool->neutralize precipitate Precipitation neutralize->precipitate filter Filter & Wash precipitate->filter dry Dry filter->dry recrystallize Recrystallize dry->recrystallize final_product This compound recrystallize->final_product Pure Product

Caption: Workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impurities? check_reaction Check Reaction Conditions start->check_reaction check_purity Check Starting Material Purity start->check_purity check_workup Review Work-up Procedure start->check_workup temp_time Incorrect Temp/Time? check_reaction->temp_time impure_reagents Degraded Reagents? check_purity->impure_reagents neutralization_issue Incomplete Neutralization? check_workup->neutralization_issue temp_time->check_purity No optimize_reaction Optimize Temp & Time temp_time->optimize_reaction Yes impure_reagents->check_workup No use_fresh_reagents Use Fresh Reagents impure_reagents->use_fresh_reagents Yes ensure_ph8_9 Ensure pH 8-9 neutralization_issue->ensure_ph8_9 Yes end end neutralization_issue->end No, consider chromatography

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to 4-(3-Bromophenyl)-1,3-thiazol-2-amine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine and its structural analogs, focusing on their potential as anticancer agents. The performance of these compounds is evaluated based on available experimental data, with a focus on cytotoxicity against cancer cell lines.

Performance Comparison of Thiazole Analogs

The biological activity of 4-phenyl-1,3-thiazol-2-amine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies suggest that the presence and location of a bromo substituent can modulate the anticancer potency of these compounds. While direct comparative experimental data for the 3-bromo isomer is limited in publicly available literature, studies on related analogs provide valuable insights into the potential efficacy of this compound.

Anticancer Activity

Research into the anticancer properties of brominated 4-phenyl-1,3-thiazol-2-amine derivatives has primarily focused on the para-substituted (4-bromo) analog. These studies offer a benchmark for understanding the potential activity of the meta-substituted (3-bromo) compound of interest.

Table 1: In Vitro Cytotoxicity of 4-(4-Bromophenyl)-1,3-thiazol-2-amine Derivatives against Human Breast Cancer Cell Line (MCF-7)

Compound IDStructureR GroupIC50 (µM)[1]
p1 4-(4-Bromophenyl)-N-benzylidene-1,3-thiazol-2-amineH>100
p2 4-(((4-(4-Bromophenyl)-1,3-thiazol-2-yl)imino)methyl)phenol4-OH10.5
p3 4-(((4-(4-Bromophenyl)-1,3-thiazol-2-yl)imino)methyl)-N,N-dimethylaniline4-N(CH₃)₂25.6
p4 1-(4-(((4-(4-Bromophenyl)-1,3-thiazol-2-yl)imino)methyl)phenyl)ethan-1-one4-COCH₃30.8
p5 4-(4-Bromophenyl)-N-(4-nitrobenzylidene)-1,3-thiazol-2-amine4-NO₂45.2
p6 4-(4-Bromophenyl)-N-(2,4-dichlorobenzylidene)-1,3-thiazol-2-amine2,4-diCl15.7
5-Fluorouracil (Standard Drug)-5.2

Note: The above data is for derivatives of the 4-bromo analog, providing a reference for the potential activity of 3-bromo derivatives.

From the available data on the 4-bromo analogs, it is evident that substitution on the exocyclic amine group significantly impacts cytotoxic activity. For instance, the introduction of a 4-hydroxybenzylidene group (compound p2 ) resulted in the most potent compound in the series with an IC50 of 10.5 µM against the MCF-7 cell line.[1] This suggests that the electronic and steric properties of the substituent play a crucial role in the anticancer activity. While direct data for this compound is not available in this specific study, the general observation that electron-withdrawing groups on the phenyl ring can enhance activity provides a rationale for its potential efficacy.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of thiazole derivatives.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity.

  • Cell Plating: Human breast adenocarcinoma cells (MCF-7) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 4-(bromophenyl)-thiazol-2-amine derivatives) and a standard drug (e.g., 5-Fluorouracil) for a specified period (typically 48-72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA) to attach them to the bottom of the wells.

  • Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris-base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Reaction Mixture: A reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP is prepared in a kinase buffer.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor is also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The amount of ATP consumed during the reaction is quantified using a luminescence-based assay (e.g., Kinase-Glo®). A decrease in luminescence indicates kinase activity, and the inhibition by the test compound is measured relative to the control. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the screening and evaluation of potential anticancer compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of Thiazole Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., SRB/MTT) characterization->cytotoxicity target_assay Target-Based Assay (e.g., Kinase Inhibition) cytotoxicity->target_assay pathway_analysis Signaling Pathway Analysis target_assay->pathway_analysis cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis sar_studies Structure-Activity Relationship (SAR) apoptosis->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox

Caption: A general workflow for the discovery and preclinical development of novel anticancer agents.

VEGFR-2 Signaling Pathway and Point of Inhibition

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors, including certain thiazole derivatives, can block this pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P VEGFR2->P1 P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor Thiazole Analog (e.g., 4-(3-Bromophenyl)- 1,3-thiazol-2-amine) Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole analog, preventing downstream cellular responses.

References

Comparative Analysis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 4-(3-Bromophenyl)-1,3-thiazol-2-amine, benchmarking it against related compounds with demonstrated biological activity. Due to the limited direct experimental validation for this compound, its mechanism is postulated based on the established activities of structurally similar 2-aminothiazole derivatives. This document outlines the experimental data available for analogous compounds and provides detailed protocols for key validation assays.

Postulated Mechanism of Action: this compound

The core chemical scaffold of this compound, a 2-aminothiazole moiety, is prevalent in a variety of biologically active compounds. Research on analogous compounds, particularly in the context of oncology, suggests that a primary mechanism of action for this class of molecules is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Additionally, some 4-phenyl-1,3-thiazole derivatives have been identified as inhibitors of p38 MAP kinase, a key enzyme in cellular responses to inflammatory cytokines and stress. Inhibition of this pathway can modulate inflammatory responses and impact cell proliferation and survival. In the context of antimicrobial activity, a potential target that has been suggested for similar scaffolds is S-methyl-5-thioadenosine phosphorylase (MTAP), an enzyme involved in bacterial metabolism.

Below is a diagram illustrating the hypothesized signaling pathways for this compound.

MOA_Pathway cluster_0 Anticancer Mechanism cluster_1 Antimicrobial Mechanism Compound This compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to p38 p38 MAP Kinase Compound->p38 Inhibits Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Cancer Apoptosis G2M_Arrest->Apoptosis_Cancer Inflammation_Proliferation Modulation of Inflammation & Cell Proliferation p38->Inflammation_Proliferation Compound_Antimicrobial This compound MTAP S-methyl-5-thioadenosine phosphorylase (MTAP) Compound_Antimicrobial->MTAP Inhibits Metabolism_Disruption Disruption of Bacterial Metabolism MTAP->Metabolism_Disruption Bacterial_Death Bacterial Cell Death Metabolism_Disruption->Bacterial_Death

Caption: Hypothesized mechanism of action pathways for this compound.

Comparative Performance with Alternative Compounds

To contextualize the potential efficacy of this compound, this section presents experimental data from structurally related compounds. The following tables summarize the in vitro anticancer and antimicrobial activities of various 4-phenyl-1,3-thiazol-2-amine derivatives.

Anticancer Activity Data

The antiproliferative activity of several 2-aminothiazole derivatives has been evaluated against various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine MCF-7 (Breast)10.5[1]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) SGC-7901 (Gastric)0.36[2]
A549 (Lung)0.50[2]
HT-1080 (Fibrosarcoma)0.86[2]
Combretastatin A-4 (Reference Tubulin Inhibitor) HT-1080 (Fibrosarcoma)0.45[3]
Nocodazole (Reference Tubulin Inhibitor) A549 (Lung)0.50[3]
5-Fluorouracil (Standard Chemotherapeutic) MCF-7 (Breast)5.2[1]
Antimicrobial Activity Data

Derivatives of 4-phenyl-1,3-thiazol-2-amine have also been assessed for their activity against various microbial strains. The Minimum Inhibitory Concentration (MIC) values are tabulated below.

Compound/AlternativeBacterial StrainMIC (µM)Fungal StrainMIC (µM)Reference
4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol S. aureus16.1C. albicans>100[1]
E. coli16.1A. niger>100[1]
4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine B. subtilis>100A. niger16.2[1]
Norfloxacin (Standard Antibiotic) S. aureus12.5--[1]
E. coli12.5--[1]
Fluconazole (Standard Antifungal) --C. albicans25[1]

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action of this compound, a series of in vitro assays are required. Detailed protocols for these key experiments are provided below.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

    • Prepare serial dilutions of the test compound (this compound) and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) in the assay buffer.

  • Assay Procedure:

    • Add 10 µL of the compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.

    • Initiate the reaction by adding 100 µL of the cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the rate of polymerization and the maximum polymer mass for each concentration of the test compound.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

Tubulin_Polymerization_Assay Start Start Prepare_Reagents Prepare Tubulin, GTP, and Compound Dilutions Start->Prepare_Reagents Add_Compounds Add Compounds to Pre-warmed 96-well Plate Prepare_Reagents->Add_Compounds Initiate_Reaction Add Cold Tubulin Solution to Initiate Polymerization Add_Compounds->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (37°C, 60 min) Initiate_Reaction->Measure_Absorbance Analyze_Data Plot Curves and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow Start Start Cell_Culture Culture and Treat Cells with Compound Start->Cell_Culture Harvest_Fix Harvest and Fix Cells in 70% Ethanol Cell_Culture->Harvest_Fix Stain Stain with Propidium Iodide and RNase A Harvest_Fix->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Analysis Quantify Cell Population in G0/G1, S, and G2/M Phases Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

p38 MAP Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the p38 MAP kinase enzyme.

Principle: The assay quantifies the phosphorylation of a specific substrate by p38 MAP kinase. The amount of phosphorylated substrate is detected, often using an antibody-based method like ELISA or Western blotting.

Protocol (ELISA-based):

  • Reagent Preparation:

    • Prepare a kinase buffer, recombinant active p38α kinase, a suitable substrate (e.g., ATF2), and ATP.

    • Prepare serial dilutions of this compound and a known p38 inhibitor (e.g., SB203580).

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and compound dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction and transfer the mixture to an ELISA plate pre-coated with an antibody that captures the phosphorylated substrate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance.

  • Data Analysis:

    • Generate a standard curve and calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value for p38 MAP kinase inhibition.

References

A Comparative Guide to 4-(3-Bromophenyl)-1,3-thiazol-2-amine Derivatives: Structure-Activity Relationship (SAR) Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information presented herein is curated from recent scientific literature to aid in the rational design and development of novel drug candidates based on this scaffold. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[1]

Comparative Biological Activity of 4-(4-Bromophenyl)-1,3-thiazol-2-amine Derivatives

Compound IDR-group (Substituent on Benzylidene)Antibacterial Activity (MIC, µg/mL) vs. S. aureusAntifungal Activity (MIC, µg/mL) vs. C. albicansAnticancer Activity (IC50, µM) vs. MCF-7
p1 2-Cl>100>100>100
p2 4-Cl6.2512.58.5
p3 2-NO212.52515.2
p4 4-NO26.2512.510.1
p5 2-OH5010045.8
p6 4-OH12.52522.4
p7 4-OCH3255038.7
p8 3,4,5-tri-OCH3>100>100>100
p9 4-N(CH3)2255060.3
p10 2-OH, 3-OCH3>100>100>100
Norfloxacin -3.12--
Fluconazole --6.25-
5-Fluorouracil ---5.1

Structure-Activity Relationship (SAR) Summary

The biological activity of 4-(4-bromophenyl)-thiazol-2-amine derivatives is significantly influenced by the nature and position of substituents on the benzylidene ring attached to the 2-amino group.[2]

  • Electron-withdrawing groups at the para position of the benzylidene ring, such as chloro (p2) and nitro (p4), demonstrated the most potent antimicrobial and anticancer activities.[3]

  • The corresponding ortho substituted analogs (p1 and p3) showed diminished or comparable activity, suggesting that the para position is favorable for interaction with biological targets.

  • Electron-donating groups like hydroxyl (p6) and methoxy (p7) at the para position resulted in moderate activity.[2]

  • However, bulky substituents, such as the 3,4,5-trimethoxy group (p8), led to a significant loss of activity, likely due to steric hindrance.[2]

  • The presence of a hydroxyl group at the ortho position (p5 and p10) was generally detrimental to the activity.

Experimental Protocols

General Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives (p1-p10)[2]

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)

A mixture of p-bromoacetophenone (0.1 mol) and thiourea (0.2 mol) was heated in the presence of a catalytic amount of iodine. The reaction mixture was then cooled and treated with a solution of sodium thiosulfate to remove excess iodine. The resulting solid was filtered, washed with water, and recrystallized from ethanol to yield the intermediate, 4-(4-bromophenyl)thiazol-2-amine.[2]

Step 2: Synthesis of Schiff Bases (p1-p10)

The intermediate, 4-(4-bromophenyl)thiazol-2-amine (0.01 mol), was dissolved in ethanol, and a catalytic amount of glacial acetic acid was added. To this solution, the respective substituted aromatic aldehyde (0.01 mol) was added, and the mixture was refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture was cooled, and the precipitated solid was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the final compounds (p1-p10).[2]

In Vitro Antimicrobial Activity (Turbidimetric Method)[2]

The antimicrobial activity of the synthesized compounds was evaluated against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans) using the turbidimetric method. The minimum inhibitory concentration (MIC) was determined by serial dilution. Norfloxacin and fluconazole were used as standard antibacterial and antifungal drugs, respectively.[2][3]

In Vitro Anticancer Activity (SRB Assay)[2]

The in vitro anticancer activity of the derivatives was assessed against the MCF-7 human breast cancer cell line using the Sulforhodamine B (SRB) assay. Cells were treated with different concentrations of the compounds for 48 hours. The cell viability was determined by measuring the absorbance at 540 nm. 5-Fluorouracil was used as the standard anticancer drug.[2][3]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR findings for the 4-(4-bromophenyl)-1,3-thiazol-2-amine scaffold.

SAR_Summary cluster_scaffold 4-(4-Bromophenyl)-1,3-thiazol-2-amine Scaffold cluster_substituents Substituents at R-position (Benzylidene Ring) Scaffold 4-(4-Bromophenyl) Thiazol-2-amine HighActivity High Activity (p-Cl, p-NO2) Scaffold:f1->HighActivity Electron-withdrawing (para-position) ModerateActivity Moderate Activity (p-OH, p-OCH3) Scaffold:f1->ModerateActivity Electron-donating (para-position) LowActivity Low/No Activity (o-substituents, bulky groups) Scaffold:f1->LowActivity Steric Hindrance/ Ortho-substitution

Caption: SAR of 4-(4-Bromophenyl)-1,3-thiazol-2-amine Derivatives.

References

A Comparative Analysis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine and its Oxazole Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthesis, physicochemical properties, and biological activities of 4-(3-Bromophenyl)-1,3-thiazol-2-amine and its isosteric oxazole analog, 4-(3-Bromophenyl)-1,3-oxazol-2-amine.

This guide provides a comparative overview of the known attributes of this compound and its corresponding oxazole isostere. The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its isosteric replacement with a 2-aminooxazole ring is a common strategy in drug design aimed at modulating physicochemical properties and biological activity.[5][6]

It is important to note that while substantial experimental data exists for the thiazole compound and its derivatives, its direct oxazole analog, 4-(3-Bromophenyl)-1,3-oxazol-2-amine, is significantly less characterized in scientific literature. Consequently, this guide presents a combination of experimental data for the thiazole derivative and a theoretical and comparative analysis for the oxazole analog based on the known properties of the 2-aminooxazole scaffold.

Physicochemical Properties

A comparison of the core physicochemical properties of the two molecules is essential for understanding their potential behavior in biological systems. The replacement of the sulfur atom in the thiazole ring with a more electronegative oxygen atom in the oxazole analog is expected to influence properties such as lipophilicity and solubility.

PropertyThis compound4-(3-Bromophenyl)-1,3-oxazol-2-amine (Predicted)
Molecular Formula C₉H₇BrN₂SC₉H₇BrN₂O
Molecular Weight 255.14 g/mol [7]239.07 g/mol
Calculated LogP 2.95 (PubChem)Generally lower than thiazole analog[5][8]
Hydrogen Bond Donors 1 (amine group)1 (amine group)
Hydrogen Bond Acceptors 2 (ring nitrogens)2 (ring nitrogen and oxygen)
Polar Surface Area 67.2 Ų[7]Expected to be similar or slightly different

Studies comparing 2-aminothiazoles and 2-aminooxazoles have shown that the oxazole derivatives tend to have lower ClogP values, suggesting improved solubility.[5][8] This is a desirable characteristic in drug development as it can lead to better pharmacokinetic profiles.

Synthesis

The primary route for the synthesis of 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.

For the oxazole analog, while specific literature for 4-(3-bromophenyl)-1,3-oxazol-2-amine is scarce, a general and analogous synthetic strategy would involve the reaction of the corresponding α-haloketone with urea or a urea equivalent. However, the synthesis of N,4-disubstituted 2-aminooxazoles has been reported to be more challenging than their thiazole counterparts, often suffering from poor yields and narrow applicability.[5]

Experimental Protocols

Synthesis of this compound (Hantzsch Synthesis)

This protocol is based on the general procedure for the synthesis of 4-aryl-2-aminothiazoles.

Materials:

  • 3-Bromoacetophenone

  • N-Bromosuccinimide (NBS) or Bromine

  • Thiourea

  • Ethanol or other suitable solvent

Procedure:

  • α-Bromination of 3-Bromoacetophenone: 3-Bromoacetophenone is reacted with a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent like chloroform or acetic acid to yield 2-bromo-1-(3-bromophenyl)ethan-1-one.

  • Cyclocondensation: The resulting α-bromoketone is then reacted with thiourea in a solvent like ethanol. The reaction mixture is typically refluxed for several hours.

  • Work-up: Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by the addition of a base (e.g., ammonia or sodium bicarbonate) to neutralize the hydrobromide salt formed.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 3-Bromoacetophenone + Thiourea bromination α-Bromination start->bromination Brominating Agent cyclization Hantzsch Thiazole Synthesis (Cyclocondensation) bromination->cyclization α-Bromoketone product This compound cyclization->product Reflux in Ethanol

A generalized workflow for the Hantzsch synthesis of the thiazole compound.

Biological Activities

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][4][9] The isosteric replacement with a 2-aminooxazole can lead to similar, improved, or different biological profiles.

Anticancer Activity

Several studies have reported the anticancer activity of 4-aryl-1,3-thiazol-2-amine derivatives. The mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[1]

Signaling Pathways:

2-Aminothiazole derivatives have been shown to modulate key signaling pathways in cancer cells, including the PI3K/Akt/mTOR and MAPK pathways, which are central to cell growth, proliferation, and apoptosis.[10][11][12]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole 2-Aminothiazole Derivatives Thiazole->PI3K inhibits Thiazole->Akt inhibits

Potential inhibition of the PI3K/Akt signaling pathway by 2-aminothiazole derivatives.
Antimicrobial Activity

Derivatives of this compound have been investigated for their antimicrobial properties. For instance, various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

While direct comparative data for the oxazole analog is unavailable, studies on other isosteric pairs of 2-aminothiazoles and 2-aminooxazoles have shown that the oxazole-containing compounds can exhibit potent antimicrobial, particularly antimycobacterial, activity.[6]

Quantitative Biological Data

The following table summarizes representative biological activity data for derivatives of the thiazole compound. It is important to note that these are often for the 4-bromo isomer, but provide an indication of the potential activity of the 3-bromo isomer.

Compound TypeAssayOrganism/Cell LineActivity (MIC/IC₅₀)
4-(4-Bromophenyl)thiazol-2-amine derivativeAntibacterialStaphylococcus aureusMIC: 16.1 µM
4-(4-Bromophenyl)thiazol-2-amine derivativeAntibacterialEscherichia coliMIC: 16.1 µM
4-(4-Bromophenyl)thiazol-2-amine derivativeAntifungalCandida albicansMIC: 15.3 µM
4-(4-Bromophenyl)thiazol-2-amine derivativeAnticancer (SRB assay)MCF7 (Breast Cancer)IC₅₀: 10.5 µM
Experimental Protocols for Biological Evaluation

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][5][6][13][14]

Procedure:

  • Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000 to 40,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add the test compound at various concentrations to the wells and incubate for a further 48-72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C to fix the cells.

  • Washing: Discard the supernatant and wash the plates five times with 1% (v/v) acetic acid. Air-dry the plates.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the unbound SRB solution by washing the plates five times with 1% acetic acid. Air-dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10][15]

Procedure:

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the same broth.

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Summary and Future Perspectives

The isosteric replacement of sulfur with oxygen in the 2-amino-4-(3-bromophenyl)heterocycle core presents a compelling strategy for lead optimization in drug discovery.

FeatureThis compound4-(3-Bromophenyl)-1,3-oxazol-2-amine (Inferred)
Synthesis Well-established (Hantzsch synthesis)Less explored, potentially more challenging
Solubility ModerateLikely higher due to lower lipophilicity[5][14]
Metabolic Stability Sulfur atom susceptible to oxidation[5]Potentially more stable due to the absence of an easily oxidizable sulfur[5]
Biological Activity Demonstrated anticancer and antimicrobial activityMay exhibit similar or improved biological activity, with potential for a different target profile

Future Directions:

  • Synthesis and Characterization: The development of a robust and efficient synthesis for 4-(3-Bromophenyl)-1,3-oxazol-2-amine is a critical first step to enable its experimental evaluation.

  • Direct Comparative Studies: Once synthesized, a direct head-to-head comparison of the physicochemical properties and biological activities of the thiazole and oxazole analogs is warranted.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by both compounds will provide valuable insights for further rational drug design.

References

Comparative Efficacy and Mechanistic Insights of 4-Phenyl-1,3-thiazol-2-amine Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results for derivatives of 4-(phenyl)-1,3-thiazol-2-amine, with a focus on the readily available data for the 4-bromophenyl analogue due to the limited specific experimental data for 4-(3-Bromophenyl)-1,3-thiazol-2-amine. The document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of its performance against established alternatives, supported by experimental data.

Introduction to 4-Phenyl-1,3-thiazol-2-amine Derivatives

The 2-aminothiazole moiety is a versatile scaffold in medicinal chemistry, forming the core of several clinically approved drugs. Derivatives of 4-phenyl-1,3-thiazol-2-amine have garnered significant interest due to their potential as anticancer and antimicrobial agents. These compounds are known to exhibit a range of biological activities, including the inhibition of tubulin polymerization and the induction of apoptosis in cancer cells.

Comparative Performance Data

The following tables summarize the in vitro biological activities of various 4-(4-Bromophenyl)-1,3-thiazol-2-amine derivatives compared to standard therapeutic agents.

Anticancer Activity

Derivatives of 4-(4-Bromophenyl)-1,3-thiazol-2-amine have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: In Vitro Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

CompoundCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)
Derivative p2 MCF7 (Breast)10.5[1]5-Fluorouracil5.2[1]
Derivative 10s *SGC-7901 (Gastric)0.36 - 0.86[2]CA-4Not specified
Derivative 22 A549 (Lung)2.47[3]Cisplatin11.71[3]
Derivative 21 A549 (Lung)5.42[3]Doxorubicin3.02[3]
Derivative 3f MCF-7 (Breast)1.0[4]CisplatinNot specified
Derivative 3b' HCT-116 (Colorectal)1.6[4]CisplatinNot specified

Note: Derivative 10s is N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, a related diaryl-1,3-thiazole-2-amine.

Antimicrobial Activity

The antimicrobial efficacy of these derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

CompoundMicroorganismMIC (µM)Standard DrugMIC (µM)
Derivative p2 S. aureus16.1[1]NorfloxacinNot specified
Derivative p2 E. coli16.1[1]NorfloxacinNot specified
Derivative p4 B. subtilis28.8[1]NorfloxacinNot specified
Derivative p6 C. albicans15.3[1]FluconazoleNot specified
Derivative p3 A. niger16.2[1]FluconazoleNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

The general synthetic route involves the Hantzsch thiazole synthesis.[5]

  • Step 1: Synthesis of the Intermediate 4-(4-bromophenyl)thiazol-2-amine.

    • p-Bromoacetophenone and thiourea are reacted in the presence of iodine as a catalyst.[1]

  • Step 2: Synthesis of Final Derivatives.

    • The intermediate, 4-(4-bromophenyl)thiazol-2-amine, is then reacted with a corresponding aromatic aldehyde to yield the target Schiff base derivatives.[1]

In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) colorimetric assay is used to assess cytotoxicity.[1]

  • Cell Plating: Human breast adenocarcinoma cells (MCF7) are seeded in 96-well plates.[1]

  • Compound Treatment: After 24 hours, the cells are treated with various concentrations of the synthesized thiazole compounds and the standard drug (5-fluorouracil) and incubated for 48 hours.[1]

  • Cell Fixation: The cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Measurement: The absorbance is measured at a specific wavelength to determine cell viability, and the IC50 values are calculated.[1]

In Vitro Antimicrobial Activity (Turbidimetric Method)

The turbidimetric method is employed to determine the Minimum Inhibitory Concentration (MIC).[1]

  • Preparation of Inoculum: Bacterial and fungal strains are cultured to a specific density.

  • Serial Dilution: The synthesized compounds and standard drugs (norfloxacin, fluconazole) are serially diluted in microtiter plates.[1]

  • Inoculation: The microbial inoculum is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.[1]

Mechanism of Action and Signaling Pathways

2-Aminothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by targeting tubulin polymerization and inducing apoptosis.

Tubulin Polymerization Inhibition

Several N,4-diaryl-1,3-thiazole-2-amines act as tubulin inhibitors by binding to the colchicine binding site.[2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[2]

G Thiazole 4-Phenyl-1,3-thiazol-2-amine Derivative Tubulin Tubulin Dimers Thiazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed mechanism of tubulin inhibition by 4-phenyl-1,3-thiazol-2-amine derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of these compounds is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start p-Bromoacetophenone + Thiourea Intermediate 4-(4-Bromophenyl)thiazol-2-amine Start->Intermediate Hantzsch Synthesis Final Final Thiazole Derivative Intermediate->Final Aldehyde Aromatic Aldehyde Aldehyde->Final Anticancer In Vitro Anticancer Assay (SRB) Final->Anticancer Antimicrobial In Vitro Antimicrobial Assay (Turbidimetric) Final->Antimicrobial

Caption: General workflow for synthesis and biological evaluation.

Conclusion

Derivatives of 4-phenyl-1,3-thiazol-2-amine, particularly the 4-bromo substituted analogues, demonstrate significant potential as both anticancer and antimicrobial agents. The data presented herein indicates that certain derivatives exhibit potency comparable or superior to some standard drugs in vitro. The primary mechanism of anticancer action appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to explore their full therapeutic potential.

References

Comparative Analysis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine: A Focus on Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target specificity of the small molecule 4-(3-Bromophenyl)-1,3-thiazol-2-amine. Due to the limited publicly available experimental data on this specific compound, this guide leverages data from the broader class of 2-aminothiazole-based kinase inhibitors, with a direct comparison to the well-characterized drug, Dasatinib. This approach provides a framework for understanding the potential biological targets and for designing experiments to elucidate the precise target profile of this compound.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, recognized for its ability to target a variety of enzymes, most notably protein kinases. This structural core is present in numerous biologically active compounds, including approved drugs. Its prevalence is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity. The well-known multi-kinase inhibitor Dasatinib, for example, features a 2-aminothiazole core and is a potent inhibitor of the BCR-ABL fusion protein and the Src family of kinases.[1]

Comparative Analysis: this compound vs. Dasatinib

Dasatinib is a potent, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] Its mechanism of action involves the inhibition of multiple tyrosine kinases, with high affinity for the BCR-ABL fusion protein and Src family kinases.[3][4][5]

Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Dasatinib against a panel of kinases, showcasing its potency and selectivity. This type of quantitative data is essential for characterizing any novel kinase inhibitor.

Kinase TargetIC50 / Ki (nM)Primary RoleOn-Target/Off-Target
ABL1< 1 - 14Therapeutic Target (CML)On-Target
SRC Family (SRC, LCK, LYN, FYN)< 1Key signaling nodesOn-Target
c-KIT1 - 15Growth factor receptorOn-Target/Off-Target
PDGFRβ1 - 28Growth factor receptorOn-Target/Off-Target
DDR1-Receptor tyrosine kinaseOff-Target
NQO2-OxidoreductaseOff-Target

Note: IC50/Ki values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[6][7][8]

Experimental Protocols for Determining Target Specificity

To ascertain the target specificity of a compound like this compound, a multi-pronged experimental approach is necessary. The following are detailed methodologies for key experiments.

In Vitro Biochemical Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase and is considered a gold standard for determining inhibitor potency.[9][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter paper or mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel on the filter paper using a scintillation counter.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[1][12][13][14]

Objective: To verify the direct binding of a test compound to its putative target protein in intact cells or cell lysates.

Materials:

  • Cell line expressing the target protein(s) of interest

  • Cell culture medium and reagents

  • Test compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blotting, ELISA, or mass spectrometry)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.

  • Heating: Aliquot the cell suspension or cell lysate into PCR tubes/plates and heat them across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cooling and Lysis: Immediately cool the samples on ice. For intact cells, proceed with cell lysis.

  • Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction.

  • Analysis: Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using a suitable detection method (e.g., Western blotting).

  • Data Interpretation: A positive thermal shift (i.e., more soluble protein at higher temperatures) in the compound-treated samples compared to the vehicle control indicates target engagement.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by 2-aminothiazole-based inhibitors and the workflows of the described experimental protocols.

Src Family Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Cell Migration FAK->Migration Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival Akt->Survival MAPK->Proliferation

Caption: Src Family Kinase Signaling Pathway.

Biochemical Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of test compound C Combine compound, kinase mix, and [γ-³²P]ATP A->C B Prepare kinase, substrate, and buffer mix B->C D Incubate at 30°C C->D E Spot reaction on phosphocellulose paper D->E F Wash to remove unincorporated ATP E->F G Quantify with scintillation counter F->G H Calculate IC50 value G->H

Caption: Biochemical Kinase Assay Workflow.

Cellular Thermal Shift Assay (CETSA) Workflow A Treat cells with compound or vehicle B Heat samples across a temperature gradient A->B C Lyse cells and separate aggregated proteins B->C D Quantify soluble target protein C->D E Generate melt curves to assess thermal shift D->E

Caption: Cellular Thermal Shift Assay Workflow.

Conclusion

While the precise target profile of this compound remains to be experimentally determined, its 2-aminothiazole core strongly suggests its potential as a kinase inhibitor. By employing the detailed experimental protocols outlined in this guide and using well-characterized inhibitors like Dasatinib as a benchmark, researchers can effectively elucidate its target specificity, mechanism of action, and therapeutic potential. The provided workflows and pathway diagrams offer a conceptual framework to guide these investigations.

References

Assessing the Synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine: A Guide to Reproducibility and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine reveals a primary reliance on the Hantzsch thiazole synthesis, a classic and generally robust method. However, a comprehensive assessment of its reproducibility is challenged by a limited number of detailed, independent reports for this specific isomer. This guide provides a comparative analysis of the available synthetic protocols and explores viable alternative methodologies, offering researchers and drug development professionals the necessary data to make informed decisions for its preparation.

The Hantzsch thiazole synthesis, a venerable reaction in heterocyclic chemistry, stands as the principal reported method for the preparation of this compound. This reaction conventionally involves the condensation of an α-haloketone, in this case, 2-bromo-1-(3-bromophenyl)ethanone, with thiourea. While the fundamental approach is well-established, variations in reaction conditions can significantly impact yield and purity, underscoring the importance of standardized and reproducible protocols.

A one-pot synthesis reported by Singh et al. (2015) offers a straightforward approach, yielding the target compound in high purity at room temperature.[1] This method, detailed below, serves as a benchmark for comparison. To thoroughly assess reproducibility, it is crucial to compare this with other independent syntheses. While data for the 3-bromo isomer is scarce, the broader literature on 4-aryl-2-aminothiazole synthesis provides context for potential challenges and alternative strategies.

Comparison of Synthetic Methodologies

To provide a clear overview, the following table summarizes the established Hantzsch synthesis for this compound and presents a viable alternative, the microwave-assisted one-pot synthesis, which has been successfully applied to analogous arylthiazoles.

ParameterHantzsch Synthesis (Singh et al., 2015)[1]Microwave-Assisted One-Pot Synthesis (Alternative)[2]
Starting Materials 3-Bromophenacyl bromide, Thiourea3-Bromoacetophenone, N-Bromosuccinimide (NBS), Thiourea
Solvent Tetrahydrofuran (THF)Polyethylene glycol (PEG)-400 and water[2]
Catalyst None reported[1]None required
Temperature Room Temperature[1]80-85 °C[2]
Reaction Time Not explicitly stated28-32 minutes[2]
Reported Yield 89%[1]84-89% (for analogous 4-aryl-2-aminothiazoles)[2]
Work-up Not detailed, product obtained in high yields without further purification[1]Easy work-up reported[2]

Experimental Protocols

Hantzsch Thiazole Synthesis of this compound

This protocol is based on the one-pot synthesis described by Singh et al.[1]

Materials:

  • 3-Bromophenacyl bromide

  • Thiourea

  • Tetrahydrofuran (THF)

Procedure:

  • In a suitable reaction vessel, dissolve 3-bromophenacyl bromide in tetrahydrofuran.

  • Add an equimolar amount of thiourea to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product is expected to be of high purity and may not require extensive purification.

Alternative Method: Microwave-Assisted One-Pot Synthesis

This generalized protocol is adapted from a method developed for the synthesis of various 4-aryl-2-aminothiazoles and represents a plausible alternative for the synthesis of the 3-bromo isomer.[2]

Materials:

  • 3-Bromoacetophenone

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Polyethylene glycol (PEG)-400

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine 3-bromoacetophenone, thiourea, and N-Bromosuccinimide.

  • Add a mixture of PEG-400 and water as the reaction medium.

  • Subject the mixture to microwave irradiation at a temperature of 80-85 °C for approximately 28-32 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and perform an appropriate work-up procedure to isolate the product.

Workflow and Logic of Synthesis Assessment

The assessment of the reproducibility of the synthesis of this compound follows a logical progression. The initial step involves identifying the most commonly employed synthetic route, which is the Hantzsch synthesis. The subsequent analysis requires a comparison of multiple, independent reports of this synthesis to evaluate the consistency of reported yields and reaction conditions. In the absence of extensive data for the specific 3-bromo isomer, the investigation is broadened to include established, efficient, and environmentally benign alternative methods for the synthesis of structurally similar 4-aryl-2-aminothiazoles, such as microwave-assisted protocols. This comparative approach allows for a robust evaluation of the most reliable and efficient methods for obtaining the target compound.

cluster_0 Synthesis of this compound start Identify Target Molecule: This compound hantzsch Primary Method: Hantzsch Thiazole Synthesis start->hantzsch reactants Reactants: 2-bromo-1-(3-bromophenyl)ethanone + Thiourea hantzsch->reactants protocol_1 Protocol 1: Singh et al. (2015) - Room Temp, THF - Yield: 89% reactants->protocol_1 reproducibility Assess Reproducibility protocol_1->reproducibility comparison Compare Protocols: - Yield - Reaction Conditions - Environmental Impact protocol_1->comparison alternatives Investigate Alternative Methods reproducibility->alternatives Limited Data microwave Alternative: Microwave-Assisted One-Pot Synthesis - 80-85°C, PEG-400/H2O - High Yield (Analogues) alternatives->microwave microwave->comparison conclusion Conclusion: - Hantzsch is established but data is limited. - Microwave-assisted is a promising alternative. comparison->conclusion

Caption: Logical workflow for assessing the synthesis of this compound.

References

A Comparative Guide to the Therapeutic Potential of 4-(3-Bromophenyl)-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 4-(Aryl)-1,3-thiazol-2-amine derivatives have garnered significant attention for their potential as anticancer and antimicrobial agents. This guide provides a comparative evaluation of the therapeutic potential of analogs of 4-(3-Bromophenyl)-1,3-thiazol-2-amine, with a particular focus on their anticancer and antimicrobial properties. While direct quantitative data for a comprehensive series of 4-(3-bromophenyl) analogs is limited in the available literature, this guide presents substantial data on the closely related and structurally similar 4-(4-bromophenyl) analogs to provide valuable insights into the structure-activity relationships and therapeutic promise of this class of compounds.

Anticancer Activity

Analogs of 4-(bromophenyl)-1,3-thiazol-2-amine have demonstrated notable cytotoxic effects against various cancer cell lines, particularly the estrogen receptor-positive human breast adenocarcinoma cell line (MCF-7). The primary mechanism of action for many of these compounds is believed to involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various 4-(4-bromophenyl)-1,3-thiazol-2-amine derivatives against the MCF-7 cancer cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstitution on 2-amino groupIC50 (µM) vs. MCF-7Reference CompoundIC50 (µM)
p2 -N=CH-(4-chlorophenyl)10.55-Fluorouracil5.2
3c Hydrazone derivative13.66Staurosporine (STU)6.77
4 Acetylated hydrazone derivative5.73Staurosporine (STU)6.77

Table 1: In vitro anticancer activity of selected 4-(4-bromophenyl)-1,3-thiazol-2-amine analogs against the MCF-7 cell line.[1][2]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.[1]

  • Cell Plating: Adherent cancer cells (e.g., MCF-7) are seeded into 96-well plates at an optimal density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at a wavelength of 510 nm. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Visualizing the Anticancer Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of the anticancer potential of these thiazole analogs.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies start Starting Materials (e.g., p-bromoacetophenone, thiourea) synth Chemical Synthesis (e.g., Hantzsch thiazole synthesis) start->synth purify Purification & Characterization (e.g., Chromatography, NMR, MS) synth->purify treatment Compound Treatment purify->treatment cell_culture Cancer Cell Culture (e.g., MCF-7) cell_culture->treatment assay Cytotoxicity Assay (e.g., SRB, MTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis pathway Signaling Pathway Analysis data_analysis->pathway docking Molecular Docking data_analysis->docking apoptosis Apoptosis Assays pathway->apoptosis

Anticancer Evaluation Workflow

Antimicrobial Activity

Derivatives of 4-(4-bromophenyl)-1,3-thiazol-2-amine have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in these studies.

Comparative Antimicrobial Data

The table below presents the MIC values of several 4-(4-bromophenyl)-1,3-thiazol-2-amine derivatives against various microbial strains.

Compound IDSubstitution on 2-amino groupS. aureus (MIC, µM)E. coli (MIC, µM)B. subtilis (MIC, µM)C. albicans (MIC, µM)A. niger (MIC, µM)
p2 -N=CH-(4-chlorophenyl)16.116.1---
p3 -N=CH-(4-methoxyphenyl)----16.2
p4 -N=CH-(4-hydroxyphenyl)--28.8--
p6 -N=CH-(2,4-dichlorophenyl)---15.3-
Norfloxacin (Std.)-15.715.715.7--
Fluconazole (Std.)----16.216.2

Table 2: In vitro antimicrobial activity (MIC in µM) of selected 4-(4-bromophenyl)-1,3-thiazol-2-amine analogs.[1]

Experimental Protocols

Turbidimetric Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.[1]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in test tubes.

  • Inoculation: Each tube is inoculated with the microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (temperature and time) for microbial growth.

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.

Structure-Activity Relationship (SAR) and Signaling Pathways

The biological activity of these thiazole derivatives is highly dependent on the nature and position of the substituents. For instance, the presence of electron-withdrawing groups on the phenyl ring attached to the thiazole moiety has been shown to enhance antibacterial activity.[1] In the context of anticancer activity, substitutions on the 2-amino group play a crucial role in modulating the cytotoxic potency.

While the precise signaling pathways affected by this compound analogs are still under extensive investigation, many thiazole-based anticancer agents are known to target critical cellular pathways involved in cell survival and proliferation, such as kinase signaling pathways. Molecular docking studies have suggested potential interactions with targets like Estrogen Receptor Alpha and Aurora-related kinase 1.

Conceptual Signaling Pathway Inhibition

The following diagram illustrates a generalized view of how these analogs might interfere with cancer cell signaling.

G cluster_pathway Cancer Cell Signaling receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., PI3K/Akt, MAPK) receptor->kinase_cascade transcription Transcription Factors kinase_cascade->transcription proliferation Cell Proliferation & Survival transcription->proliferation apoptosis Apoptosis inhibitor 4-(Aryl)-1,3-thiazol-2-amine Analog inhibitor->kinase_cascade Inhibition inhibitor->apoptosis Induction

Conceptual Anticancer Mechanism

Conclusion

Analogs of 4-(bromophenyl)-1,3-thiazol-2-amine represent a promising class of compounds with significant therapeutic potential, particularly in the realms of anticancer and antimicrobial drug discovery. The available data, primarily on the 4-(4-bromophenyl) derivatives, indicate that modifications to the 2-amino group and substitutions on the phenyl rings can profoundly influence their biological activity. Further research, including the synthesis and comprehensive biological evaluation of a wider range of this compound analogs and detailed mechanistic studies to elucidate their effects on specific signaling pathways, is warranted to fully realize their therapeutic utility. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and develop novel, potent therapeutic agents based on this versatile scaffold.

References

Safety Operating Guide

Safe Disposal of 4-(3-Bromophenyl)-1,3-thiazol-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-(3-Bromophenyl)-1,3-thiazol-2-amine, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Health and Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its key hazard information.

Hazard ClassificationDescription
Acute Toxicity, OralHarmful if swallowed.[1]
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1]
Acute Toxicity, Dermal (Potential)May be harmful in contact with skin.[1]
Acute Toxicity, Inhalation (Potential)May be harmful if inhaled.[1]
Specific target organ toxicityMay cause respiratory irritation.[1]

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: Use a dust mask or respirator, especially when handling the powder form, in a well-ventilated area or under a fume hood.[2][3]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with local and national regulations. The following is a general procedural guide.

Step 1: Preparation

  • Ensure all necessary PPE is worn correctly.

  • Designate a specific, well-ventilated area for the disposal procedure, preferably within a chemical fume hood.

  • Have a designated, labeled, and sealed waste container ready for the chemical waste.

Step 2: Handling of Unused Product

  • If the chemical is in its original container, ensure the container is securely sealed.

  • Do not mix with other chemicals unless instructed to do so by a licensed waste disposal company.

Step 3: Decontamination of Labware

  • For labware (e.g., beakers, flasks) contaminated with this compound, rinse with an appropriate solvent (e.g., acetone or ethanol) to remove residues.

  • Collect the rinse solvent in a separate, labeled hazardous waste container. Do not pour down the drain.

  • After the initial rinse, wash the labware with soap and water.

Step 4: Spill Management

  • In the event of a spill, prevent the dispersion of dust.

  • Carefully sweep up the solid material and place it into the designated hazardous waste container.[4]

  • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the same waste container.

  • Avoid creating dust during the cleanup process.

Step 5: Waste Collection and Storage

  • All waste containing this compound, including the chemical itself, contaminated materials, and rinse solvents, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed waste disposal company.

Step 6: Final Disposal

  • The ultimate disposal of this compound should be entrusted to a licensed chemical waste disposal company.

  • Methods such as controlled incineration with flue gas scrubbing may be used by the disposal facility.[5]

  • Do not discharge the chemical or its containers into sewer systems or the environment.[5]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_collection Collection & Storage cluster_disposal Final Disposal prep_ppe Wear Appropriate PPE prep_area Designate Well-Ventilated Area prep_ppe->prep_area prep_container Prepare Labeled Waste Container prep_area->prep_container handle_unused Seal Unused Product prep_container->handle_unused handle_decon Decontaminate Labware prep_container->handle_decon handle_spill Manage Spills prep_container->handle_spill collect_waste Collect All Waste in Labeled Container handle_unused->collect_waste handle_decon->collect_waste handle_spill->collect_waste store_waste Store Securely in Ventilated Area collect_waste->store_waste disposal_company Transfer to Licensed Disposal Company store_waste->disposal_company

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(3-Bromophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-(3-Bromophenyl)-1,3-thiazol-2-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Chemical Identifier:

  • IUPAC Name: this compound

  • CAS Number: 105512-81-0

  • Molecular Formula: C9H7BrN2S[1][2]

Hazard Identification: Based on GHS classifications, this compound is considered hazardous.[1] It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also be harmful if inhaled or in contact with skin.[1]

Personal Protective Equipment (PPE)

Engineering controls, such as the use of a chemical fume hood, are the primary means of exposure control.[3] The following table summarizes the recommended personal protective equipment for handling this compound.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and Transfer (Solid) Tightly fitting safety goggles or a face shield[3]Nitrile gloves (confirm compatibility)NIOSH-approved N95 dust mask or higherLaboratory coat
Solution Preparation and Reactions Tightly fitting safety goggles or a face shieldNitrile gloves (confirm compatibility)Not required if handled in a fume hoodLaboratory coat
Spill Cleanup Tightly fitting safety goggles or a face shieldHeavy-duty nitrile glovesNIOSH-approved respirator with appropriate cartridgesChemical-resistant apron over a laboratory coat

Operational Plan: Safe Handling Procedures

1. Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible.[3]

  • Assemble all necessary equipment and reagents before starting work.

  • Clearly label all containers.

2. Handling:

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to minimize dust generation.[3] Use non-sparking tools.[3]

  • Dissolving: When dissolving the solid, add it slowly to the solvent to prevent splashing.[3]

  • General Precautions: Avoid contact with eyes, skin, and clothing.[4] Do not breathe dust or vapors.[5] Wash hands thoroughly after handling.[3]

3. First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

  • If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if respiratory irritation occurs.[3][4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container.[3]

  • Label the container as "Hazardous Waste" and include the full chemical name.

2. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

3. Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[3] Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not discharge to sewer systems.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weighing and Transfer prep_setup->handle_weigh handle_reaction Solution Preparation handle_weigh->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe disp_collect Collect Waste cleanup_ppe->disp_collect disp_dispose Dispose via Licensed Vendor disp_collect->disp_dispose

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromophenyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.